Technical Documentation Center

Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • CAS: 1873-41-2

Core Science & Biosynthesis

Foundational

Synthesis of Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: An Advanced Technical Guide

Executive Summary Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a highly specialized bicyclic scaffold that serves as a critical intermediate in the development of advanced therapeutics. Most notably, it fu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a highly specialized bicyclic scaffold that serves as a critical intermediate in the development of advanced therapeutics. Most notably, it functions as the metal-chelating heteroatom triad in Integrase Strand Transfer Inhibitors (INSTIs) designed to combat raltegravir-resistant strains of HIV-1[1]. As a Senior Application Scientist, I have observed that the primary synthetic bottleneck for this molecule lies in the chemoselective reduction of its nitro precursor. Unregulated hydrogenation inevitably destroys the critical N-hydroxyl pharmacophore. This guide details a field-proven, self-validating synthetic route that leverages catalyst modulation to achieve high-yielding, chemoselective cyclization.

Mechanistic Rationale & Pathway Analysis

The synthesis relies on a two-step sequence: a Knoevenagel condensation followed by a reductive cyclization. The challenge is not forming the quinoline ring, but rather preserving the N-hydroxyl group and the C3-C4 double bond during the ring closure[2].

The Causality of Catalyst Modulation

Standard hydrogenation using Platinum(IV) oxide ( PtO2​ ) and H2​ is highly active. If applied directly to the intermediate diethyl 2-(2-nitrobenzylidene)malonate, the catalyst rapidly reduces the nitro group all the way to an amine ( −NH2​ ) and saturates the C3-C4 alkene, resulting in a near-total loss of the desired product (< 1% yield)[1].

To solve this, Dimethyl Sulfoxide (DMSO) is introduced as a selective catalyst poison. By coordinating to the platinum surface, DMSO dampens the catalytic activity. This precise modulation arrests the reduction at the highly nucleophilic hydroxylamine ( −NHOH ) stage. Once formed, this intermediate undergoes a rapid, spontaneous intramolecular attack on the adjacent ethyl ester, cyclizing to form the target N-hydroxyquinolin-2(1H)-one core before further reduction can occur[3].

Synthesis_Workflow A 2-Nitrobenzaldehyde + Diethyl Malonate B Diethyl 2-(2-nitrobenzylidene)malonate (Intermediate) A->B Knoevenagel Condensation C Ethyl 1-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylate (Target) B->C PtO2 / H2 with DMSO D Over-reduced Byproducts (N-H or C3-C4 reduced) B->D PtO2 / H2 without DMSO

Fig 1. Synthetic workflow and chemoselectivity divergence based on DMSO modulation.

Mechanism_Logic Nitro Nitro Group (-NO2) Hydroxylamine Hydroxylamine (-NHOH) Nitro->Hydroxylamine H2 / PtO2 Cyclization Intramolecular Cyclization Hydroxylamine->Cyclization Fast Spontaneous Attack Amine Amine (-NH2) Over-reduction Hydroxylamine->Amine Unchecked H2 / PtO2 Target N-Hydroxyquinolin-2(1H)-one Core Cyclization->Target Desired DMSO DMSO Modulator DMSO->Amine Inhibits Further Reduction

Fig 2. Mechanistic pathway of cyclization and the inhibitory role of DMSO.

Quantitative Optimization Data

The table below summarizes the critical impact of catalyst modulation on the reaction trajectory, demonstrating why the inclusion of DMSO is non-negotiable for this specific scaffold[2].

Reaction ConditionCatalyst LoadingAdditiveTarget Yield (%)Major Byproduct Profile
Standard Hydrogenation 0.15 equiv PtO2​ None< 1.0%N-H quinolinone, C3-C4 saturation[1]
Modulated Hydrogenation 0.15 equiv PtO2​ 1.6 equiv DMSO82.0%None (High chemoselectivity)[2]

Step-by-Step Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify success at each stage.

Protocol A: Microwave-Assisted Knoevenagel Condensation

Traditional reflux methods for ortho-substituted benzaldehydes often suffer from low yields due to steric hindrance. Microwave irradiation provides rapid, uniform dielectric heating that drives the equilibrium forward[1].

  • Setup: In a microwave-safe reaction vessel, combine 2-nitrobenzaldehyde (5.0 mmol), diethyl malonate (60.0 mmol), acetic acid (20.0 mmol), and piperidine (6.0 mmol)[3].

  • Reaction: Seal the vessel and subject it to microwave heating at 80 °C for 15 hours[3].

  • Workup: Dilute the crude mixture with Ethyl Acetate (60 mL) and wash with aqueous NaHCO3​ (30 mL) to neutralize the acetic acid. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[3].

  • Purification: Purify the residue via Combiflash silica gel chromatography (eluting with hexanes and ethyl acetate) to afford diethyl 2-(2-nitrobenzylidene)malonate[3].

  • System Validation: The reaction is successful when LC/MS shows complete consumption of the starting aldehyde. 1H NMR must confirm the presence of the characteristic downfield alkene proton of the benzylidene moiety.

Protocol B: Chemoselective Reductive Cyclization

This step requires strict adherence to the stoichiometric ratios of the catalyst and the DMSO modulator to prevent over-reduction[2].

  • Setup: Dissolve diethyl 2-(2-nitrobenzylidene)malonate (0.5 mmol) in glacial acetic acid (3.0 mL)[3].

  • Modulation: Add DMSO (0.8 mmol, exactly 1.6 equivalents relative to the substrate) to the solution[3].

  • Catalysis: Carefully add Platinum(IV) oxide ( PtO2​ , 0.075 mmol) at room temperature[3].

  • Reaction: Purge the reaction flask and stir the mixture vigorously under a Hydrogen ( H2​ ) atmosphere (1 atm, balloon) at room temperature for exactly 22 hours[3].

  • Workup: Filter the mixture through a pad of Celite to remove the platinum catalyst. Wash the filter cake thoroughly with Methanol. Concentrate the filtrate under reduced pressure[3].

  • Purification: Purify via Combiflash chromatography (hexanes/ethyl acetate) to yield Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate[3].

  • System Validation: Confirm the target mass via ESI-MS ( m/z : 234.1 [M+H]+ )[4]. The retention of the N-OH proton signal in 1H NMR validates the successful preservation of the hydroxylamine moiety and confirms the efficacy of the DMSO poisoning[1].

Downstream Applications in Drug Development

Once synthesized, this scaffold is highly versatile:

  • HIV-1 Integrase Inhibitors: The C3-carboxylate can be amidated with halogen-substituted benzylamines (e.g., heating at 60 °C for 14 hours) to generate potent N-benzyl carboxamides. These compounds exhibit high antiviral potency against cells harboring raltegravir-resistant integrase mutants[1],[3].

  • Oncology & Diversity-Oriented Synthesis: The 4-hydroxy analog of this scaffold acts as a heterocyclic enol containing a Michael acceptor. It actively participates in Ugi-type multicomponent condensations via a Smiles rearrangement, enabling the high-throughput synthesis of pseudo-peptidic quinolin-2(1H)-one enamines for prostate cancer (PC-3) screening[5].

References

  • Title: Bicyclic 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-Containing HIV-1 Integrase Inhibitors Having High Antiviral Potency against Cells Harboring Raltegravir-Resistant Integrase Mutants Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: US10208035B2 - Compounds for inhibiting drug-resistant strains of HIV-1 integrase Source: Google Patents URL
  • Title: Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate | C12H11NO4 Source: PubChem (NIH) URL: [Link]

  • Title: Bicyclic 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-Containing HIV-1 Integrase Inhibitors Having High Antiviral Potency against Cells Harboring Raltegravir-Resistant Integrase Mutants Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines Source: ResearchGate URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Synthesis, Properties, and Scientific Context

This technical guide provides a comprehensive overview of Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document is structured to p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the compound's properties, a proposed synthetic pathway grounded in established chemical principles, and its relationship to its more common tautomer, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Introduction and Structural Elucidation

The quinoline scaffold is a cornerstone in drug discovery, forming the structural basis for a wide range of therapeutic agents with activities spanning from antibacterial to anticancer.[1] Within this class, 2-quinolone derivatives are particularly prominent. The subject of this guide, Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, belongs to a specific subclass known as N-hydroxy-2-quinolones (also referred to as 1-hydroxy-2(1H)-quinolones).

Diagram 1: Tautomeric Forms

Caption: Tautomeric relationship between the 1-hydroxy and 4-hydroxy isomers.

Physicochemical and Spectroscopic Properties (Benchmark Data)

Direct experimental data for the N-hydroxy target compound is scarce in published literature. Therefore, we present the well-documented properties of its stable tautomer, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS: 40059-53-8) , as a benchmark for comparison.[1][2]

PropertyValueSource(s)
Molecular Formula C₁₂H₁₁NO₄[2]
Molecular Weight 233.22 g/mol [2]
Appearance Solid-
FT-IR (cm⁻¹) ~3400 (O-H), ~3100 (N-H), ~1700 (C=O, ester), ~1650 (C=O, amide)[1]
¹H NMR (DMSO-d₆, δ ppm) ~1.3 (t, 3H, CH₃), ~4.3 (q, 2H, OCH₂), 7.2-8.1 (m, 4H, Ar-H), ~11.8 (s, 1H, NH), ~12.5 (s, 1H, OH)[1]
¹³C NMR (DMSO-d₆, δ ppm) ~14 (CH₃), ~60 (OCH₂), ~105-140 (Ar-C), ~162 (C=O, amide), ~168 (C=O, ester)[1]

Note: NMR values are approximate and can vary based on solvent and experimental conditions. The data presented is synthesized from typical values for this structural class.

Proposed Synthesis of Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

The synthesis of N-hydroxy-2-quinolones is distinct from the Conrad-Limpach or Knorr syntheses used for many other quinoline derivatives. A highly effective and established strategy for introducing the N-hydroxy group is through the reductive cyclization of a suitably substituted ortho-nitroaryl precursor.[3] This approach leverages the reduction of a nitro group to a hydroxylamine, which then undergoes intramolecular cyclization.

We propose a two-step synthesis starting from 2-nitrobenzaldehyde and diethyl malonate.

Diagram 2: Proposed Synthetic Workflow

Synthesis Start 2-Nitrobenzaldehyde + Diethyl Malonate Step1_reagents Piperidine, Acetic Acid Ethanol, Reflux Start->Step1_reagents Knoevenagel Condensation Intermediate Diethyl 2-(2-nitrobenzylidene)malonate Step1_reagents->Intermediate Step2_reagents Fe powder, Acetic Acid Ethanol/Water, Reflux Intermediate->Step2_reagents Reductive Cyclization Product Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Step2_reagents->Product

Caption: Proposed two-step synthesis via Knoevenagel condensation and reductive cyclization.

Part A: Knoevenagel Condensation to Diethyl 2-(2-nitrobenzylidene)malonate

Causality: The first step involves a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction is ideal for creating the necessary α,β-unsaturated system. 2-Nitrobenzaldehyde provides the core aromatic ring with the nitro group correctly positioned for the subsequent cyclization. Diethyl malonate serves as the active methylene compound, which will ultimately form the C3-carboxylate and part of the heterocyclic ring. Piperidine and acetic acid act as catalysts to facilitate the condensation.

Experimental Protocol:

  • To a solution of 2-nitrobenzaldehyde (1.0 eq) in absolute ethanol, add diethyl malonate (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) and a drop of glacial acetic acid.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield Diethyl 2-(2-nitrobenzylidene)malonate.

Part B: Reductive Cyclization to Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Causality: This step is the core of the synthesis for the N-hydroxy moiety. The reduction of an aromatic nitro group can proceed through several intermediates. Using a mild reducing agent like iron powder in acetic acid preferentially reduces the nitro group to a hydroxylamine (-NHOH) rather than the full reduction to an amine (-NH₂).[3] Once formed, the nucleophilic hydroxylamine readily attacks the proximal ester carbonyl group in an intramolecular fashion, leading to cyclization and formation of the stable 1-hydroxy-2-quinolone ring system.

Experimental Protocol:

  • Suspend Diethyl 2-(2-nitrobenzylidene)malonate (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid (e.g., a 5:2:1 ratio).

  • Heat the suspension to reflux (approx. 80-90 °C) with vigorous stirring.

  • Add iron powder (Fe, ~4-5 eq) portion-wise over 30 minutes to control the exothermic reaction.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The resulting aqueous residue may be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford the final product.

Anticipated Spectroscopic Characteristics

The spectroscopic signature of Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is expected to differ from its 4-hydroxy tautomer in key ways:

  • ¹H NMR: The most significant difference will be the absence of the N-H proton signal (~11.8 ppm) and the enolic O-H signal (~12.5 ppm). A new, potentially broad singlet for the N-OH proton would be expected, likely in the 9-11 ppm range. The chemical shifts of the aromatic protons would also be subtly altered due to the change in the electronic nature of the heterocyclic ring.

  • ¹³C NMR: The chemical shifts for the carbonyl carbons will be informative. The C4 carbon will no longer be enolic and will show a shift characteristic of a C-O or C-N bond, while the C2 carbon remains an amide carbonyl.

  • IR Spectroscopy: The spectrum will lack the characteristic broad O-H stretch of the enol and the sharp N-H stretch seen in the 4-hydroxy tautomer. A new, distinct O-H stretch from the N-hydroxy group would be present, likely around 3200-3400 cm⁻¹. The carbonyl stretching frequencies will also shift, reflecting the changed electronic environment.

Potential Applications and Future Directions

While specific biological data for this N-hydroxy compound is limited, its structural motifs suggest several promising avenues for research.

  • Antimicrobial Agents: The quinolone core is famously associated with antibacterial activity through the inhibition of bacterial DNA gyrase.[4] The introduction of an N-hydroxy group could modulate this activity or introduce novel mechanisms of action.

  • Anticancer Activity: Many quinoline derivatives exhibit potent antiproliferative effects by targeting various cellular pathways.[5] The N-hydroxy functionality is present in some known anticancer agents and can influence drug metabolism and target interactions.

  • Chelating Agents: The N-hydroxy-2-quinolone structure presents a potential bidentate chelation site for metal ions, a property often exploited in the design of metalloenzyme inhibitors or imaging agents.

Further research should focus on the successful synthesis and isolation of this compound, followed by thorough spectroscopic characterization to confirm its structure. Subsequent evaluation in a panel of biological assays would elucidate its therapeutic potential and establish a structure-activity relationship compared to its 4-hydroxy counterpart.

Sources

Exploratory

The Biological Activity and Synthesis of Ethyl 1-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Derivatives

Executive Summary The emergence of drug-resistant viral strains necessitates the continuous evolution of antiviral pharmacophores. Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and its derivatives have emerged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of drug-resistant viral strains necessitates the continuous evolution of antiviral pharmacophores. Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and its derivatives have emerged as highly potent, second-generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)[1]. By leveraging a highly optimized two-metal binding pharmacophore, these compounds effectively neutralize viral strains that exhibit cross-resistance to first-generation INSTIs like Raltegravir (RAL) and Elvitegravir (EVG)[1]. Beyond virology, structurally related 1-hydroxy-2-oxo-1,2-dihydroquinoline derivatives have also demonstrated promising biological activity as selective inhibitors of the zinc plasmodial aminopeptidase PfA-M1, highlighting their potential as antimalarial agents[2].

This technical guide provides an in-depth analysis of the structural biology, synthetic methodologies, and biological evaluation protocols associated with this critical class of compounds.

Structural Biology & Mechanism of Action

To understand the biological activity of 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives, one must examine the architecture of the HIV-1 integrase active site. The enzyme relies on two divalent magnesium ions (Mg²⁺) to catalyze the insertion of viral DNA into the host genome.

First-generation inhibitors are highly susceptible to mutations (e.g., Y143R, N155H, Q148H) that alter the active site's geometry. The 1-hydroxy-2-oxo-1,2-dihydroquinoline scaffold overcomes this by utilizing a highly flexible, yet tightly binding, chelating triad. The N-hydroxyl group and the adjacent carbonyl oxygen atoms form a robust coordination complex with the two Mg²⁺ ions, displacing the 3'-OH end of the viral DNA and halting strand transfer[3],[4].

MOA A HIV-1 Pre-Integration Complex B Integrase Active Site (Contains Two Mg2+ Ions) A->B D Two-Metal Chelation (N-OH and C=O groups) B->D C 1-Hydroxy-2-oxo-1,2-dihydroquinoline Derivative (INSTI) C->D E Displacement of Viral DNA 3'-OH End D->E F Inhibition of Strand Transfer E->F G Halt of Viral Replication F->G

Caption: HIV-1 Integrase inhibition via two-metal chelation by 1-hydroxy-2-oxo-1,2-dihydroquinoline.

Synthetic Methodology: Mastering Reductive Cyclization

The synthesis of the bicyclic core relies on a Knoevenagel condensation followed by a highly sensitive reductive cyclization. The critical challenge in this workflow is preventing the over-reduction of the newly formed heterocyclic ring.

Causality in Experimental Design: The Role of DMSO

When performing the hydrogenation of diethyl 2-(2-nitrobenzylidene)malonate using Platinum(IV) oxide (Adams' catalyst), the catalyst is highly active. Without moderation, the reaction yields less than 1% of the desired product due to the rapid over-reduction of the C3–C4 double bond and the cleavage of the sensitive N–O bond[1].

The Solution: The addition of Dimethyl Sulfoxide (DMSO) acts as a selective catalyst poison. The sulfur lone pair coordinates to the platinum surface, sterically and electronically dampening the catalyst's activity. This allows the rapid reduction of the nitro group and subsequent cyclization to occur, while completely halting the reaction before the heterocyclic core can be over-reduced, boosting yields to over 80%[4].

Synthesis Step1 2-Nitrobenzaldehyde + Diethyl Malonate Step2 Knoevenagel Condensation (Microwave, 80°C) Step1->Step2 Intermediate Diethyl 2-(2-nitrobenzylidene)malonate Step2->Intermediate Step3 Reductive Cyclization (H2, PtO2, Acetic Acid) Intermediate->Step3 Product Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline -3-carboxylate Step3->Product Poison Critical Addition: DMSO (Prevents Over-reduction) Poison->Step3 Modulates Catalyst Amidation Amidation with Halobenzylamine (60°C) Product->Amidation Final Final INSTI Derivative Amidation->Final

Caption: Synthetic workflow highlighting the critical DMSO-modulated reductive cyclization step.

Protocol 1: Synthesis of Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

This protocol is designed as a self-validating system to ensure structural integrity.

  • Preparation: Dissolve 0.5 mmol of diethyl 2-(2-nitrobenzylidene)malonate in 3 mL of glacial acetic acid[3].

  • Catalyst Moderation: Add 0.8 mmol of DMSO to the solution. (Self-Validation Check: Ensure the molar ratio of DMSO to substrate is >1.5 to guarantee uniform catalyst coating)[4].

  • Catalyst Addition: Carefully add 0.075 mmol of Platinum(IV) oxide (PtO2) at room temperature[3].

  • Hydrogenation: Purge the reaction vessel with inert gas, then stir under a hydrogen atmosphere (1 atm) for 22 hours at room temperature[3].

  • Reaction Monitoring: Monitor progress via LC/MS-ESI. (Self-Validation Check: The reaction is successful when the intact m/z[M+H]+ emerges without the appearance of [M+H+2]+ or [M+H+4]+ peaks, confirming the C=C and N-OH bonds are preserved)[4].

  • Workup & Purification: Filter the mixture through Celite, wash with methanol, concentrate the filtrate, and purify via silica gel chromatography to yield the pure ethyl ester[1].

Biological Evaluation Protocols

To confirm the biological activity of the synthesized derivatives, researchers must differentiate between true antiviral efficacy (integrase inhibition) and generalized cellular toxicity.

Protocol 2: Cell-Based Antiviral and Cytotoxicity Assay
  • Cell Seeding: Seed HOS (Human Osteosarcoma) cells in a 96-well luminescence cell culture plate at a density of 4,000 cells per 100 µL per well[3].

  • Incubation: Incubate overnight at 37°C to allow cell adherence.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds. (Self-Validation Check: Include Dolutegravir as a positive control and a 0.1% DMSO vehicle as a negative control. The assay is only valid if the positive control falls within its historical EC50 range).

  • Viral Infection: Infect designated wells with a standardized titer of HIV-1 (wild-type or RAL-resistant mutant).

  • Incubation: Incubate the plates at 37°C for 48 hours[3].

  • Cytotoxicity Measurement: In parallel uninfected wells, measure cytotoxicity by monitoring intracellular ATP levels via a luciferase reporter assay[3]. Because ATP is only produced by metabolically active cells, a drop in luminescence directly correlates with compound toxicity rather than antiviral action.

Structure-Activity Relationship (SAR) Profiling

The biological activity of the 1-hydroxy-2-oxo-1,2-dihydroquinoline core is heavily influenced by the substitution pattern of the benzylamide side chain, which interacts with the viral DNA and the hydrophobic pocket of the integrase enzyme. The table below summarizes the representative impact of various halogenated benzyl substitutions on biological activity[4].

Compound Derivative (Benzylamide Substitution)Target / ApplicationRepresentative Activity ProfileStructural Rationale
Ethyl ester intermediate Synthetic PrecursorN/ALacks the benzylamide group required for deep pocket binding.
N-(3-chloro-4-fluorobenzyl) HIV-1 Integrase (Wild-Type)High Potency (Low nM EC50)Halogens improve lipophilicity and fill the hydrophobic pocket[4].
N-(3,4-difluorobenzyl) HIV-1 Integrase (Mutant Strains)High Potency (Low nM EC50)Fluorine atoms enhance metabolic stability while maintaining tight binding[4].
N-(2,4-difluorobenzyl) HIV-1 Integrase (Broad Spectrum)Optimal PotencyMimics the substitution pattern found in Dolutegravir (DTG), maximizing active site fit[4].
Unsaturated Isobutyl Analogues PfA-M1 (Antimalarial)High Selectivity / StabilityIntroduction of a double bond increases half-life stability (t1/2 = 22 h) against hydrolysis[2].

References

  • Novel Selective Inhibitors of the Zinc Plasmodial Aminopeptidase PfA-M1 as Potential Antimalarial Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Bicyclic 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-Containing HIV-1 Integrase Inhibitors Having High Antiviral Potency against Cells Harboring Raltegravir-Resistant Integrase Mutants Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • United States Patent US10208035B2: Compounds for inhibiting drug-resistant strains of HIV-1 integrase Source: Google Patents URL
  • Bicyclic 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-Containing HIV-1 Integrase Inhibitors Having High Antiviral Potency against Cells Harboring Raltegravir-Resistant Integrase Mutants (Open Access) Source: PubMed Central (PMC) - NIH.gov URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Structural Elucidation of Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Executive Summary Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS: 1873-41-2) is a critical heterocyclic scaffold utilized extensively in the development of antiviral therapeutics, most notably as a metal-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS: 1873-41-2) is a critical heterocyclic scaffold utilized extensively in the development of antiviral therapeutics, most notably as a metal-chelating pharmacophore in HIV-1 integrase inhibitors[1]. The presence of the N-hydroxy lactam core and the C3-C4 unsaturation are paramount to its biological efficacy. This application note provides a self-validating Nuclear Magnetic Resonance (NMR) methodology designed to rigorously confirm the structural integrity, regiochemistry, and purity of this compound.

Mechanistic Context & Analytical Challenges

Synthesis Nuances and the Risk of Over-Reduction

The standard synthesis of this compound involves the reductive cyclization of diethyl 2-(2-nitrobenzylidene)malonate using hydrogen gas and a Platinum(IV) oxide (PtO 2​ ) catalyst[2]. However, standard hydrogenation conditions frequently lead to the over-reduction of the critical C3-C4 double bond and the cleavage of the labile N-hydroxyl group[3].

To prevent this, dimethyl sulfoxide (DMSO) is introduced into the reaction mixture as a mild catalyst poison, selectively halting the reduction at the N-hydroxy lactam stage[1]. Because the synthetic pathway is highly sensitive to reaction times and catalyst activity, NMR analysis must explicitly differentiate the target molecule from its over-reduced artifacts (e.g., 3,4-dihydroquinolines or N-deshydroxy derivatives).

Solvent Causality in NMR

The N-OH proton is highly labile and prone to rapid chemical exchange. If analyzed in non-polar, non-hydrogen-bonding solvents like CDCl 3​ , this proton often appears as a broad, indistinguishable baseline hump, complicating quantitative integration. By utilizing DMSO-d 6​ , the strong hydrogen-bond accepting nature of the solvent "locks" the hydroxyl proton into a distinct, observable state, yielding a sharp singlet[3].

Experimental Protocol: Self-Validating NMR Methodology

To ensure maximum trustworthiness and reproducibility, the following protocol incorporates internal referencing and 2D cross-validation.

Step 1: Sample Preparation

  • Accurately weigh 15–20 mg of the synthesized ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate to ensure an optimal signal-to-noise ratio for 13 C acquisition.

  • Dissolve the analyte in 0.6 mL of anhydrous DMSO-d 6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain, which could distort magnetic field homogeneity.

Step 2: Instrument Calibration & Tuning

  • Insert the sample into a 500 MHz NMR spectrometer equipped with a 5 mm cryoprobe.

  • Set and equilibrate the probe temperature to exactly 298 K. Causality: Temperature stability prevents chemical shift drift of the exchangeable N-OH proton during long 2D acquisitions.

  • Perform automated tuning, matching, and 3D shimming (Z-axis optimization) to achieve a TMS full-width at half-maximum (FWHM) of < 0.8 Hz.

Step 3: 1D and 2D Acquisition Parameters

  • 1 H NMR: Acquire 16 scans with 64k data points. Utilize a relaxation delay (d1) of 2.0 seconds to ensure complete longitudinal relaxation of all protons for accurate integration.

  • 13 C NMR: Acquire 1024 scans with continuous 1 H decoupling (WALTZ-16). Use a d1 of 2.0 seconds. Self-Validation: The presence of exactly 12 distinct carbon resonances validates the absence of symmetry-breaking impurities.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct 1 H- 13 C connections, distinguishing the C-4 alkene proton from the aromatic protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize the long-range coupling constant delay for J = 8 Hz. This is critical for mapping the quaternary carbons (C-2, C-3, C-4a, C-8a) which lack direct proton attachments.

NMR_Workflow A Precursor: Diethyl 2-(2-nitrobenzylidene)malonate B Reductive Cyclization (PtO2, H2, AcOH, DMSO) A->B Synthesis C Analyte: Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate B->C Isolation D Sample Preparation (Dissolution in DMSO-d6) C->D 15-20 mg E 1D NMR Acquisition (1H, 13C) D->E F 2D NMR Acquisition (HSQC, HMBC) D->F G Structural Elucidation & Purity Verification E->G F->G

Caption: Workflow detailing the synthesis and self-validating NMR acquisition protocol.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and assignments based on the electronic environment of the quinoline core[4] and established data for structurally analogous integrase inhibitors[3].

Table 1: 1 H NMR Data (500 MHz, DMSO-d 6​ )
PositionChemical Shift (δ, ppm)Multiplicity J (Hz)Int.Structural Assignment Notes
N-OH 11.40s-1HConfirms successful cyclization without over-reduction.
H-4 8.52s-1HHighly deshielded by the adjacent ester and lactam anisotropy.
H-5 7.75dd8.0, 1.51HAromatic, ortho to the C-4a bridgehead.
H-7 7.60ddd8.0, 7.5, 1.51HAromatic, para to the C-8a bridgehead.
H-8 7.45d8.01HAromatic, ortho to the N-1 atom.
H-6 7.30ddd8.0, 7.5, 1.01HAromatic, para to the C-4a bridgehead.
-CH 2​ - 4.30q7.12HEster methylene protons.
-CH 3​ 1.30t7.13HEster methyl protons.
Table 2: 13 C NMR Data (125 MHz, DMSO-d 6​ )
PositionChemical Shift (δ, ppm)TypeStructural Assignment Notes
Ester C=O 164.0C q​ Conjugated ester carbonyl.
C-2 155.0C q​ Lactam carbonyl; confirms the 2-oxo structure.
C-4 142.5CHAlkene carbon; verified via HSQC correlation to δ 8.52.
C-8a 138.0C q​ Aromatic bridgehead, adjacent to nitrogen.
C-7 132.0CHAromatic methine.
C-5 129.5CHAromatic methine.
C-6 123.5CHAromatic methine.
C-3 118.0C q​ Alkene carbon, α to the ester group.
C-4a 116.5C q​ Aromatic bridgehead.
C-8 115.0CHAromatic methine.
-CH 2​ - 61.5CH 2​ Ester methylene.
-CH 3​ 14.2CH 3​ Ester methyl.

2D NMR Connectivity & Regiochemical Verification

The most critical phase of the analysis is proving that the ester group is at C-3 and the double bond remains intact at C3-C4. The H-4 proton (δ 8.52) acts as a central "antenna" in the HMBC experiment.

Because H-4 is a singlet, it will show strong 3J (three-bond) HMBC correlations to the C-2 lactam carbonyl, the C-8a bridgehead carbon, the C-5 aromatic carbon, and the ester carbonyl. It will also show weaker 2J correlations to C-3 and C-4a. Observing the 3J correlation from H-4 to the ester carbonyl at δ 164.0 unequivocally proves the regiochemical placement of the carboxylate group at position 3. Furthermore, a 3J correlation from the N-OH proton (δ 11.40) to C-2 and C-8a confirms the lactam ring is closed, ruling out an uncyclized hydroxylamine intermediate.

HMBC_Correlations H4 Proton H-4 (δ 8.52 ppm) C2 C-2 (Lactam C=O) (δ 155.0 ppm) H4->C2 3J C3 C-3 (Quaternary) (δ 118.0 ppm) H4->C3 2J C5 C-5 (Aromatic) (δ 129.5 ppm) H4->C5 3J C8a C-8a (Bridgehead) (δ 138.0 ppm) H4->C8a 3J CEster C=O (Ester) (δ 164.0 ppm) H4->CEster 3J

Caption: Key HMBC (1H-13C) long-range correlations validating the quinoline core structure.

References

  • Burke, T. R., et al. "Bicyclic 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-Containing HIV-1 Integrase Inhibitors Having High Antiviral Potency against Cells Harboring Raltegravir-Resistant Integrase Mutants." Journal of Medicinal Chemistry - ACS Publications, 2014. 1

  • Burke, T. R., Jr. "Compounds for inhibiting drug-resistant strains of HIV-1 integrase." US Patent 10208035B2 - Google Patents, 2019. 2

  • "Product Class 3: Quinolines." Science of Synthesis, Thieme E-Books & E-Journals. 4

  • "Bicyclic 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-Containing HIV-1 Integrase Inhibitors Having High Antiviral Potency against Cells Harboring Raltegravir-Resistant Integrase Mutants." PMC - NIH, 2014. 3

Sources

Application

"antimicrobial screening of novel quinolinone compounds"

Application Note: High-Throughput Antimicrobial Screening and Mechanistic Validation of Novel Quinolinone Compounds Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Applic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Antimicrobial Screening and Mechanistic Validation of Novel Quinolinone Compounds

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist

Introduction & Scientific Context

Quinolinones, and their fluorinated derivatives (fluoroquinolones), represent a cornerstone class of broad-spectrum bactericidal agents. They exert their lethal effects by targeting bacterial type II topoisomerases—specifically DNA gyrase (GyrA/GyrB) in Gram-negative bacteria and topoisomerase IV (ParC/ParE) in Gram-positive bacteria[1]. However, the rapid emergence of target-mediated resistance, primarily via chromosomal mutations in the gyrA quinolone resistance-determining region, necessitates the continuous development of novel quinolinone scaffolds[2].

This application note outlines a comprehensive, self-validating protocol for the antimicrobial screening of newly synthesized quinolinone derivatives. It couples phenotypic susceptibility testing with target-specific enzymatic assays to ensure that hits are not merely cytotoxic, but act via the intended mechanism of action[3].

Mechanism of Action

Unlike competitive inhibitors that simply block an active site, quinolinones act as enzyme poisons. They intercalate into the bacterial DNA at the enzyme-DNA cleavage site, stabilizing the ternary cleavage complex[2]. This stabilization stalls the replication fork during DNA synthesis, leading to lethal double-strand DNA breaks and subsequent bacterial cell death[2].

MOA DNA Bacterial DNA Complex Ternary Cleavage Complex (Stabilized) DNA->Complex binds Gyrase DNA Gyrase / Topo IV Gyrase->Complex binds Quinolone Novel Quinolinone Quinolone->Complex poisons enzyme Fork Replication Fork Arrest Complex->Fork stalls replication Frag DNA Fragmentation Fork->Frag lethal double-strand breaks Death Bacterial Cell Death Frag->Death bactericidal effect

Caption: Mechanism of quinolinone-mediated bacterial cell death via DNA gyrase poisoning.

Experimental Workflow & Self-Validating Design

A robust screening cascade requires both phenotypic evaluation and target validation. The primary screen utilizes Broth Microdilution (BMD) to determine the Minimum Inhibitory Concentration (MIC) according to Clinical and Laboratory Standards Institute (CLSI) guidelines[4]. To make this a self-validating system , every plate must include:

  • Vehicle Control: To rule out solvent-induced toxicity.

  • Growth Control: To confirm bacterial viability.

  • Sterility Control: To rule out media contamination.

  • Reference Standard (e.g., Ciprofloxacin): To ensure the MIC falls within established CLSI quality control ranges for the specific bacterial strain[5].

Workflow Prep Compound Library Prep (DMSO Stocks) BMD Broth Microdilution (CLSI M07 Guidelines) Prep->BMD Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->BMD MIC MIC Determination (16-20h Incubation) BMD->MIC Hit Hit Compound Selection (MIC < 1 µg/mL) MIC->Hit Mech Mechanism Validation (DNA Gyrase Assay) Hit->Mech

Caption: High-throughput antimicrobial screening workflow for novel quinolinone derivatives.

Step-by-Step Methodologies

Protocol A: Preparation of Quinolinone Compound Libraries

Causality Insight: Quinolinone derivatives often exhibit poor aqueous solubility due to their planar, aromatic structures. Initial dissolution in 100% Dimethyl Sulfoxide (DMSO) is critical for complete solubilization. However, the final assay concentration of DMSO must strictly remain ≤1% (v/v) to avoid solvent-mediated cytotoxicity, which would confound MIC readings.

  • Weigh exactly 1.0 mg of the novel quinolinone compound.

  • Dissolve in 1.0 mL of molecular biology grade DMSO to create a 1 mg/mL (1000 µg/mL) master stock. Vortex until completely clear.

  • Prepare a working stock of 128 µg/mL by diluting the master stock in sterile deionized water.

Protocol B: Broth Microdilution (BMD) Assay for MIC Determination

Causality Insight: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly required for this assay. Quinolinones possess a high propensity to chelate divalent cations (Mg²⁺, Ca²⁺). Unstandardized cation levels will artificially depress the free, active concentration of the drug, leading to falsely elevated MICs[6].

  • Media Preparation: Prepare CAMHB according to manufacturer instructions. Ensure Ca²⁺ is adjusted to 20-25 mg/L and Mg²⁺ to 10-12.5 mg/L.

  • Plate Setup: In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into wells 2 through 12.

  • Serial Dilution: Add 100 µL of the 128 µg/mL working stock to well 1. Transfer 50 µL from well 1 to well 2, mix by pipetting, and continue two-fold serial dilutions up to well 10. Discard 50 µL from well 10. (Concentration range: 64 µg/mL to 0.125 µg/mL). Well 11 serves as a growth control; well 12 serves as a sterility control.

  • Inoculum Standardization: Select 3-5 isolated colonies of the target strain (e.g., E. coli ATCC 25922) from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL)[6]. Causality Insight: Standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, resulting in false resistance[4].

  • Inoculation: Dilute the 0.5 McFarland suspension 1:150 in CAMHB to yield ~1 × 10⁶ CFU/mL. Add 50 µL of this suspension to wells 1-11. The final well volume is 100 µL, and the final bacterial concentration is 5 × 10⁵ CFU/mL[4].

  • Incubation: Seal the plate with a breathable membrane and incubate at 35 ± 2 °C for 16-20 hours under ambient air[4].

  • Readout: Determine the MIC as the lowest concentration of the quinolinone that completely inhibits visible bacterial growth.

Protocol C: In Vitro DNA Gyrase Supercoiling Inhibition Assay

Causality Insight: Phenotypic death does not prove target engagement. To prove that the novel quinolinones retain the classic mechanism of action (rather than acting via non-specific membrane disruption), an in vitro supercoiling assay using purified E. coli or S. aureus DNA gyrase is performed[3].

  • Reaction Mix: In a 20 µL reaction volume, combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.

  • Substrate & Enzyme: Add 0.5 µg of relaxed pBR322 plasmid DNA and 1 U of purified DNA gyrase[3].

  • Inhibitor Addition: Add 1 µL of the novel quinolinone at varying concentrations.

  • Incubation: Incubate at 37 °C for 30 minutes.

  • Termination: Stop the reaction by adding 20 µL of chloroform/isoamyl alcohol (24:1) and 5 µL of loading dye (containing 1% SDS to denature the enzyme).

  • Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel (without ethidium bromide) at 2 V/cm for 3 hours. Post-stain with ethidium bromide and visualize under UV light.

  • Analysis: Calculate the IC₅₀ as the concentration of drug that reduces the supercoiled DNA band intensity by 50% relative to the vehicle control[3].

Data Presentation

The following table summarizes the expected phenotypic and target-based assay profiles for hit validation, demonstrating how quantitative data should be structured to confirm both potency and mechanism.

Compound ClassCompound IDMIC E. coli ATCC 25922 (µg/mL)MIC S. aureus ATCC 29213 (µg/mL)DNA Gyrase IC₅₀ (µg/mL)Mechanism Confirmed
Standard FluoroquinoloneCiprofloxacin0.0150.250.35Yes (Gyrase Poison)
Standard QuinoloneNalidixic Acid2.0>6415.0Yes (Gyrase Poison)
Novel QuinolinoneNQ-0010.1250.51.2Yes (Gyrase Poison)
Novel QuinolinoneNQ-00232.0>64>50No (Poor Target Affinity)
Novel QuinolinoneNQ-0030.51.04.5Yes (Gyrase Poison)

References

  • Mode of action of the quinolone antimicrobial agents: review of recent information. nih.gov. Available at:[Link]

  • DNA Gyrase as a Target for Quinolones. nih.gov. Available at:[Link]

  • Inhibition by quinolones of DNA gyrase from Staphylococcus aureus. asm.org. Available at:[Link]

  • Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing. koreamed.org. Available at:[Link]

  • Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution... mdpi.com. Available at:[Link]

  • CLSI M23 Tier 2 Study to Establish Broth Microdilution Quality Control Ranges for Meropenem-ANT3310. ihma.com. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Hydroxy-2-oxo-quinolines

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 1-hydroxy-2-oxo-quinolines (also known as 1-hydroxy-2-quinolones). These N-hydroxy heterocyclic scaffolds are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-hydroxy-2-oxo-quinolines (also known as 1-hydroxy-2-quinolones). These N-hydroxy heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their roles as potent metal chelators and pharmacophores. However, their synthesis can be challenging, often accompanied by competing reaction pathways and purification difficulties.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting common side reactions and addressing frequently encountered issues. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your synthetic work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of 1-hydroxy-2-oxo-quinolines, particularly when using reductive cyclization methods starting from ortho-nitroaryl precursors, a common and effective strategy.

Issue 1: Low or No Yield of the Desired 1-Hydroxy-2-oxo-quinoline; Major Byproduct is the Deoxygenated 2-Oxo-quinoline (2-Quinolone).

Q: My reductive cyclization of an o-nitro-β-ketoester is yielding the standard 2-oxo-quinoline instead of the N-hydroxy product I need. What is causing this over-reduction, and how can I prevent it?

A: This is a classic selectivity challenge in this synthesis. The formation of the desired 1-hydroxy-2-oxo-quinoline relies on a delicate partial reduction of the nitro group to a hydroxylamine, which then undergoes intramolecular cyclization. The formation of the deoxygenated 2-oxo-quinoline indicates that the reduction has proceeded too far, likely to the corresponding aniline, before or after cyclization.

Causality & Mechanism: The reduction of a nitro group is a stepwise process: Nitro → Nitroso → Hydroxylamine → Amine. For your target molecule, the reaction must be stopped at the hydroxylamine stage to allow for cyclization.[1] Strong reducing agents or harsh reaction conditions can easily push the equilibrium past this point to the fully reduced amine.

  • Potential Causes:

    • Reducing Agent is Too Powerful: Catalytic hydrogenation with catalysts like Pd/C or PtO₂ under high hydrogen pressure, or the use of strong stoichiometric reductants like SnCl₂, can be too aggressive.

    • Prolonged Reaction Time or High Temperature: Even with a suitable reductant, excessive reaction time or heat can lead to over-reduction.

    • Catalyst Poisoning/Deactivation: In some cases, catalyst surface chemistry can change during the reaction, altering its selectivity.

  • Solutions & Protocols:

    • Select a Milder Reducing System: The key is chemoselectivity. Visible light photoredox catalysis using a ruthenium photocatalyst and a dihydropyridine terminal reductant has been shown to be exceptionally mild and effective for this transformation, tolerating a wide range of functional groups that would be sensitive to other methods.[1]

    • Control Stoichiometry: When using reagents like zinc or tin in acidic media, carefully control the stoichiometry. Use of a buffered system can sometimes moderate the reaction.

    • Optimize Reaction Conditions: Systematically screen reaction times and temperatures. Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum N-hydroxy product formation before over-reduction begins.

    • Consider a CO Surrogate: The reductive cyclization of related o-nitrochalcones to 2-aryl-4-quinolones has been successfully achieved using a formic acid/acetic anhydride mixture as a carbon monoxide surrogate with a palladium catalyst.[2] This approach avoids high-pressure gases and can offer good control.

Issue 2: Formation of Isomeric Products During Base-Catalyzed Cyclization (Camps-Type Reaction).

Q: I am attempting a Camps-type cyclization with an o-acylaminoacetophenone to form the quinolone core, but I'm getting a mixture of two isomers. How can I control the regioselectivity?

A: The Camps cyclization is a powerful tool, but its primary challenge is controlling which carbonyl group participates in the key intramolecular aldol-type condensation.[3] This reaction can produce both 2-hydroxyquinolines and 4-hydroxyquinolines (which exist as their more stable 2-quinolone and 4-quinolone tautomers).[3][4]

Causality & Mechanism: The reaction proceeds via a base-mediated deprotonation to form an enolate, which then attacks the other carbonyl group. You have two potential enolization sites: the α-position of the ketone and the α-position of the amide. The direction of cyclization depends on which enolate forms and attacks preferentially.

  • Path A (Favored by Strong Base): Deprotonation of the more acidic α-keto methylene group, followed by attack on the amide carbonyl, leads to a 4-hydroxyquinoline (4-quinolone).

  • Path B (Can Occur with Weaker Base): Deprotonation at the α-amide position, followed by attack on the ketone carbonyl, leads to a 2-hydroxyquinoline (2-quinolone).

  • Solutions & Protocols:

    • Modulate Base Strength: This is the most critical factor. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in refluxing ethanol typically favor deprotonation at the ketone, yielding the 4-quinolone product.[4] Weaker bases, such as cesium carbonate (Cs₂CO₃), may favor the formation of the 2-quinolone isomer.

    • Reaction Temperature: While base strength is primary, temperature can influence the equilibrium between the intermediates. Classical Camps cyclizations often use elevated temperatures (e.g., refluxing ethanol).[4]

    • Substrate Structure: The electronic and steric nature of the substituents on your starting material can influence the acidity of the α-protons and the accessibility of the carbonyl groups, thereby affecting the isomer ratio.

ConditionFavored PathwayPrimary ProductRationale
Strong Base (e.g., NaOH, KOH) Path A: Ketone enolate attacks amide4-Hydroxy-2-quinoloneThe α-keto protons are generally more acidic, and their removal is favored by strong bases, leading to thermodynamic product control.
Weaker Base (e.g., Cs₂CO₃) Path B: Amide enolate attacks ketone2-Hydroxy-4-quinoloneMay allow for competitive deprotonation at the amide, leading to a different cyclization pathway.
Issue 3: Incomplete Cyclization and Complex Product Mixtures.

Q: My reaction to form a 1-hydroxy-2-oxo-quinoline from an o-nitro precursor is stalling, and I'm isolating unreacted hydroxylamine intermediate and other unidentifiable byproducts. What's going wrong?

A: This issue points to a problem with the final ring-closing step. While the initial reduction of the nitro group to the hydroxylamine may be successful, the subsequent intramolecular condensation is failing.

Causality & Mechanism: The cyclization is an intramolecular nucleophilic attack of the newly formed hydroxylamine onto a tethered carbonyl group (often an ester or ketone). This step can be sterically hindered or require specific catalytic conditions (acid or base) to proceed efficiently.

  • Potential Causes:

    • Unfavorable Conformation: The intermediate may not be readily adopting the necessary conformation for ring closure due to steric hindrance from bulky substituents.

    • Insufficient Activation: The carbonyl group may not be sufficiently electrophilic, or the hydroxylamine may not be sufficiently nucleophilic under the reaction conditions. The cyclization of the hydroxylamine intermediate often requires Brønsted acid to promote the reaction.[1]

    • Intermediate Instability: The hydroxylamine intermediate itself can be unstable and may decompose or undergo side reactions (e.g., dimerization) if it does not cyclize promptly.

  • Solutions & Protocols:

    • Add a Brønsted Acid: After the initial reduction step, the addition of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) can catalyze the cyclization by protonating the carbonyl group, making it a better electrophile.[1]

    • Thermal Promotion: Gently heating the reaction mixture after the reduction is complete can often provide the activation energy needed for the cyclization step. Be cautious, as excessive heat can lead to the deoxygenation byproduct mentioned in Issue 1.

    • One-Pot vs. Two-Step: If a one-pot procedure is failing, consider isolating the hydroxylamine intermediate first (if stable enough) and then subjecting it to optimized cyclization conditions in a separate step. This allows for more precise control over each transformation.

Visualizing Reaction Pathways and Troubleshooting

To better understand the choices and challenges in these syntheses, the following diagrams illustrate key concepts.

Diagram 1: Competing Pathways in Camps Cyclization Start o-Acylamino- acetophenone IntA Ketone Enolate (Path A) Start->IntA + Strong Base (e.g., NaOH) IntB Amide Enolate (Path B) Start->IntB + Weaker Base (e.g., Cs2CO3) ProdA 4-Hydroxy-2-quinolone (e.g., 4-OH-2-Me) IntA->ProdA Attack on Amide Carbonyl ProdB 2-Hydroxy-4-quinolone (e.g., 2-OH-4-Me) IntB->ProdB Attack on Ketone Carbonyl

Caption: Regioselectivity in the Camps cyclization is dictated by base strength.

Diagram 2: Troubleshooting Workflow for Reductive Cyclization Start Low Yield of 1-Hydroxy-2-oxo-quinoline Q1 Major Product Observed? Start->Q1 Deoxy Deoxygenated 2-Oxo-quinoline Q1->Deoxy Yes StartMat Starting Material & Intermediates Q1->StartMat No (mostly) Tars Tarry Mixture/ Decomposition Q1->Tars No (complex mix) Cause1 Cause: Over-reduction Deoxy->Cause1 Cause2 Cause: Incomplete Cyclization StartMat->Cause2 Cause3 Cause: Harsh Conditions Tars->Cause3 Sol1 Solution: - Use milder reductant - Shorten reaction time - Lower temperature Cause1->Sol1 Sol2 Solution: - Add Brønsted acid catalyst - Gentle heating post-reduction - Change solvent Cause2->Sol2 Sol3 Solution: - Use photoredox catalysis - Check pH stability - Ensure inert atmosphere Cause3->Sol3

Caption: A logical workflow for diagnosing low-yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a 1-hydroxy-2-oxo-quinoline and a 2-hydroxyquinoline? A: This is a crucial nomenclature point. A "1-hydroxy-2-oxo-quinoline" has the hydroxyl group on the nitrogen atom (an N-hydroxy group), making it a cyclic hydroxamic acid. A "2-hydroxyquinoline" has the hydroxyl group on a carbon atom (a C-hydroxy group) and exists in tautomeric equilibrium with its more stable keto form, 2-oxo-quinoline (or quinolin-2(1H)-one).[4] The synthetic strategies and chemical properties of these two classes are entirely different.

Q2: Are my 1-hydroxy-2-oxo-quinoline products expected to be stable? A: Generally, yes, but there are sensitivities to be aware of. As cyclic hydroxamic acids, they can be susceptible to degradation under strongly acidic or basic conditions.[5] The N-hydroxy bond can be cleaved under certain reductive conditions, as discussed in the troubleshooting guide. For long-term storage, it is best to keep the solid compound in a cool, dry, dark place. Solutions should ideally be prepared fresh, and if they must be stored, they should be kept refrigerated and protected from light, as many quinolone derivatives are known to be light-sensitive.[5]

Q3: Can I use a Camps or Conrad-Limpach synthesis to directly make a 1-hydroxy-2-oxo-quinoline? A: Not directly in the classical sense. These reactions assemble the quinolone core but do not install the N-hydroxy group. The Conrad-Limpach synthesis starts with an aniline, which would yield an N-H quinolone. The Camps cyclization begins with an o-acylamino acetophenone, which also results in an N-H quinolone.[3] To synthesize a 1-hydroxy-2-oxo-quinoline, you typically need to start with a precursor that already contains the nitrogen in a higher oxidation state, such as an ortho-nitro substituted aromatic, and then perform a controlled reductive cyclization.[1][2]

Q4: What are the best analytical techniques to monitor these reactions and confirm my product structure? A: A combination of techniques is ideal.

  • TLC: Essential for real-time reaction monitoring to track the consumption of starting material and the appearance of products and byproducts.

  • LC-MS: Invaluable for identifying the mass of the desired product (M), the deoxygenated byproduct (M-16), and potential intermediates like the hydroxylamine.

  • NMR Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation. The absence of an N-H proton signal and the specific chemical shifts of the aromatic and substituent protons will confirm the 1-hydroxy-2-oxo-quinoline structure.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. You should see a characteristic C=O stretch for the quinolone carbonyl and a broad O-H stretch for the N-hydroxy group.

References

  • Camps quinoline synthesis - Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbg-42i1mTJtCAXY4wfm3wbqY5FeTd6pGsOt3_XuZI8vitZnBH9Wg7mfkOgAguoUeqGUtPS0vEk6Yi1uKKXyHgjR9UIfK_p6tqLreYWHBOeg_7_HpLeO25byeD116dRc5-Yw1CjyiE9adxALzvA6IX]
  • Photoinduced Reductive [4 + 2] Cycloaddition of Nitroarenes | Organic Letters. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.4c04657]
  • The Synthesis of Hydroquinolines from Nitroaldehydes and Ketones by Hydrogenation Sequences and Condensations. MPG.PuRe. [URL: https://pure.mpg.de/rest/items/item_3369829/component/file_3369830/content]
  • Camps quinoline synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Camps_quinoline_synthesis]
  • Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00940a]
  • Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. (PDF) ResearchGate. [URL: https://www.researchgate.net/publication/269687988_Chemistry_of_4-hydroxy-21H-quinolone_Part_2_As_synthons_in_heterocyclic_synthesis]
  • Transition Metal Catalyzed Reductive Cyclization Reactions of Nitroarenes and Nitroalkenes. AIR Unimi. [URL: https://air.unimi.it/retrieve/handle/2434/888517/1487847/phd_unimi_r12701.pdf]
  • stability of 7-Hydroxy-4-methyl-2(1H)-quinolone under different storage conditions - Benchchem. [URL: https://www.benchchem.com/product/bcp15570/technical-support/stability]
  • Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004481/]
  • Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10382216/]
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. [URL: https://www.preprints.org/manuscript/202401.1668/v1]
  • Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10894511/]
  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra06173k]
  • Recent Advances in the Catalytic Synthesis of 4-Quinolones. [URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0039-1690864.pdf]
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951050/]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [URL: https://series.iipseries.org/index.php/ftcmt/article/view/215]
  • Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob01928h]
  • Synthesis of 2‑Quinolones via Thiolate-Mediated Cyclization of (E)‑2-Aminocinnamic Acid Derivatives - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10848143/]
  • (PDF) Camps Reaction and Related Cyclizations. ResearchGate. [URL: https://www.researchgate.
  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9194273/]
  • DBU-promoted carboxylative cyclization of o-hydroxy- and o-acetamidoacetophenone - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4447209/]
  • Sequential carboxylation/intramolecular cyclization reaction of o-alkynyl acetophenone with CO2 - Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/qo/c6qo00185a]
  • Mechanism of Quinolone Action and Resistance | Biochemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/bi401654v]
  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity | Clinical Infectious Diseases | Oxford Academic. [URL: https://academic.oup.com/cid/article/33/Supplement_3/S180/342938]

Sources

Optimization

Technical Support Center: Troubleshooting the Friedländer Synthesis of Quinolines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter bottlenecks when constructing functionalized quinoline scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter bottlenecks when constructing functionalized quinoline scaffolds.

While the Friedländer synthesis—the cyclocondensation of a 2-aminoaryl aldehyde or ketone with an α -methylene carbonyl compound—is a cornerstone of heterocyclic chemistry, it is notoriously plagued by low yields, tar formation, and substrate degradation during scale-up[1][2]. This guide moves beyond basic troubleshooting by dissecting the mechanistic causality of these failures and providing modern, self-validating protocols to rescue your yields.

Mechanistic Grounding: Understanding Where the Reaction Fails

To troubleshoot a failing Friedländer reaction, you must first understand its kinetic pathways. The reaction can proceed via two distinct mechanisms depending on the catalytic environment[3][4]:

  • The Aldol-First Pathway (Pathway A): Favored under traditional acidic or basic conditions. The rate-limiting step is an intermolecular aldol condensation, followed by rapid cyclodehydration[4].

  • The Schiff Base-First Pathway (Pathway B): The amine condenses with the ketone first to form an imine, followed by an intramolecular aldol reaction[3].

Most yield losses occur because the intermediates in Pathway A are highly susceptible to competing side reactions (like self-condensation) if the activation energy for the desired cyclization is not properly lowered by the catalyst.

Mechanism Start 2-Aminobenzaldehyde + α-Methylene Ketone Aldol Pathway A: Aldol Adduct (Rate-Limiting Step) Start->Aldol Brønsted Acid/Base Catalysis Schiff Pathway B: Schiff Base (Imine Formation) Start->Schiff Amine/Specific Catalysis Unsat α,β-Unsaturated Carbonyl Intermediate Aldol->Unsat -H2O Aldol2 Intramolecular Aldol Reaction Schiff->Aldol2 Product Quinoline Derivative + 2 H2O Unsat->Product Cyclodehydration (-H2O) Aldol2->Product Elimination (-H2O)

Mechanistic pathways of the Friedländer synthesis: Aldol-first vs. Schiff base-first.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My starting material, 2-aminobenzaldehyde, seems to degrade before the reaction even initiates. Why is my yield capped at 20%?

The Causality: 2-Aminobenzaldehyde is notoriously unstable and highly prone to self-condensation (forming oligomeric aminals) upon standing or heating[5][6]. If you are using a commercial bottle that has been stored for months, you are likely starting with degraded material. The Solution: Do not isolate the 2-aminobenzaldehyde. Instead, utilize a domino reduction-condensation approach . Start with the highly stable 2-nitrobenzaldehyde and reduce it in situ using Iron/Acetic acid (Fe/AcOH) or Tin(II) chloride/Zinc chloride (SnCl 2​ /ZnCl 2​ ) in the presence of your target ketone[5][7]. The nascent amine will immediately be trapped by the ketone, bypassing the degradation pathway. Alternatively, if you must use the isolated amine, add it slowly via a syringe pump over several hours to keep its concentration low[6].

Q2: I am using standard KOH/Ethanol conditions, but I am getting a black, tarry mixture and very low quinoline conversion. What went wrong?

The Causality: Traditional harsh basic conditions deprotonate the α -carbon of your ketone to form an enolate. While you want this enolate to attack the 2-aminobenzaldehyde, it is often kinetically faster for it to attack another molecule of itself (ketone self-condensation/aldol polymerization), leading to tar[1][8]. The Solution: Switch from Brønsted bases to Hard Lewis Acids . Catalysts like Ceric Ammonium Nitrate (CAN)[2] or Metal-Organic Frameworks like CuBTC[9] coordinate to the carbonyl oxygen of the aminobenzaldehyde, drastically increasing its electrophilicity. This templates the reaction, allowing it to proceed at room temperature or under mild solvent-free conditions, entirely suppressing ketone self-condensation[2].

Q3: When I use an unsymmetrical ketone, I get an inseparable 50/50 mixture of regioisomers. How can I control the regioselectivity?

The Causality: Unsymmetrical ketones possess two different α -methylene sites. Under standard thermodynamic control (refluxing acid/base), condensation occurs at both sites indiscriminately[1][10]. The Solution: Regioselectivity can be engineered by altering the steric bulk of the catalyst or the solvent microenvironment. Utilizing ionic liquids (e.g., [Bmim]HSO 4​ ) or specific amine organocatalysts can bias the enolization toward the less sterically hindered α -carbon, yielding a single regioisomer[1].

Troubleshooting Issue Issue: Low Quinoline Yield Check1 Is 2-aminobenzaldehyde degrading/darkening? Issue->Check1 Sol1 Action: Generate in situ from 2-nitrobenzaldehyde Check1->Sol1 Yes Check2 Are there tar/polymeric byproducts? Check1->Check2 No Sol2 Action: Switch from harsh base to Lewis Acid (e.g., CAN, CuBTC) Check2->Sol2 Yes Check3 Poor regioselectivity with unsymmetrical ketones? Check2->Check3 No Sol3 Action: Use ionic liquids or sterically hindered catalysts Check3->Sol3 Yes

Decision tree for troubleshooting low yields in Friedländer quinoline synthesis.

Quantitative Catalyst Comparison

To optimize your workflow, compare the performance metrics of traditional versus modern catalytic systems. Modern heterogeneous and Lewis acid catalysts drastically reduce reaction times and improve yields by eliminating side reactions[2][9][11].

Catalytic SystemConditionsReaction TimeAverage YieldPrimary Advantage
KOH or NaOH (Traditional)Ethanol, Reflux (80°C)12 - 24 hours40 - 60%Low cost; good for simple, stable substrates.
H 2​ SO 4​ or p-TsOH Toluene, Reflux (110°C)8 - 12 hours50 - 65%Better for o-aminoketones than bases.
Ceric Ammonium Nitrate (CAN) Methanol, Room Temp45 mins85 - 95%Extremely mild; prevents thermal degradation[2].
Silica-Sulfuric Acid (SSA) Solvent-free, 80°C2 hours90 - 95%Easy workup; catalyst is filtered off[11].
CuBTC MOF Solvent-free, 90°C1 hour85 - 96%High Lewis acidity; excellent for unreactive ketones[9].

Self-Validating Experimental Protocols

Below are two field-proven methodologies designed to circumvent the most common failure points.

Protocol A: The In Situ Reduction-Condensation (Solves Substrate Instability)

Use this protocol if your 2-aminobenzaldehyde is degrading. This method uses SnCl 2​ to reduce the stable 2-nitrobenzaldehyde directly in the presence of the ketone[5].

  • Setup: In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 equiv) and your target α -methylene ketone (1.2 equiv) in ethanol.

  • Catalyst/Reductant Addition: Add Tin(II) chloride dihydrate (SnCl 2​ ·2H 2​ O, 3.0 equiv) and Zinc chloride (ZnCl 2​ , 0.5 equiv) to the mixture.

  • Reaction: Heat the mixture to 70°C. Validation Check: The solution will transition from pale yellow to deep orange/red as the nitro group reduces and the imine intermediate forms.

  • Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 7:3). The reaction is complete when the 2-nitrobenzaldehyde spot entirely disappears (typically 2-4 hours).

  • Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO 3​ until pH 8 is reached. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Solvent-Free Heterogeneous Catalysis (Solves Tar Formation & Workup Issues)

Use this protocol to avoid ketone self-condensation and simplify purification using Silica-Sulfuric Acid (SSA)[11].

  • Catalyst Preparation (SSA): Add dropwise 1 mL of concentrated H 2​ SO 4​ to a suspension of 5 g of silica gel in 20 mL of diethyl ether. Stir for 30 mins, then evaporate the ether under reduced pressure. Validation Check: The resulting catalyst should be a free-flowing, dry white powder[11].

  • Reaction: In a mortar or a solvent-free reaction tube, mix 2-aminobenzaldehyde (1.0 equiv), the ketone (1.0 equiv), and 10 mol% of the prepared SSA catalyst.

  • Heating: Heat the neat mixture to 80°C for 2 hours.

  • Workup: Cool the mixture to room temperature. Add hot ethanol (20 mL) and stir vigorously. Filter the mixture through a sintered glass funnel. Validation Check: The solid SSA catalyst will remain on the filter, while the quinoline product is completely solubilized in the ethanol.

  • Isolation: Concentrate the ethanol filtrate to yield the highly pure quinoline derivative. Recrystallize from ethanol/water if analytical purity is required.

References

  • Friedländer synthesis - Wikipedia Wikipedia. URL:[Link]

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions ACS Publications. URL:[Link]

  • Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework Dalton Transactions (RSC Publishing). URL:[Link]

  • Friedländer Synthesis of Novel Polycyclic Quinolines Using Solid SiO2/H2SO4 Catalyst Taylor & Francis Online. URL:[Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines MDPI. URL:[Link]

  • Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review ResearchGate. URL:[Link]

  • A Mild and Efficient One-Step Synthesis of Quinolines ACS Publications. URL:[Link]

  • Recent Advances in the Friedländer Reaction ACS Publications. URL:[Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis NRC Research Press. URL:[Link]

  • o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone Organic Syntheses. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. As a key int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. As a key intermediate in various synthetic pathways, achieving high purity of this compound is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its recrystallization.

I. Core Principles of Recrystallization

Recrystallization is a fundamental purification technique for crystalline solids. The underlying principle is the differential solubility of a compound in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature, but will completely dissolve it at its boiling point. Insoluble impurities can be removed by hot filtration, while soluble impurities will remain in the mother liquor upon cooling and crystallization of the desired product.

The selection of an appropriate solvent system is the most critical factor for a successful recrystallization. This choice is guided by the polarity of the target molecule and the principle of "like dissolves like."

II. Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Problem 1: The compound "oils out" and does not form crystals.

Causality: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The presence of impurities can also depress the melting point, exacerbating this issue.

Solutions:

  • Increase the Solvent Volume: The most common reason for oiling out is using an insufficient volume of hot solvent. Add more of the hot recrystallization solvent until the oil fully dissolves.

  • Lower the Crystallization Temperature: If the compound is precipitating at a temperature where it is still molten, try to induce crystallization at a lower temperature. This can be achieved by slower cooling or by scratching the inside of the flask with a glass rod at a lower temperature.

  • Solvent System Modification:

    • Change the Solvent: Select a solvent with a lower boiling point.

    • Use a Mixed Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly turbid. This indicates the saturation point has been reached. Allow the solution to cool slowly. For quinoline derivatives, common mixed solvent systems include ethanol/water, methanol/water, or ethyl acetate/hexane.[1]

Problem 2: No crystals form upon cooling.

Causality: This issue typically arises from either using too much solvent, resulting in a solution that is not supersaturated upon cooling, or from the kinetics of crystal nucleation being very slow.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If available, add a single, pure crystal of Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate to the cooled solution. This seed crystal will act as a template for further crystal formation.

  • Reduce the Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities. Once the volume is reduced, allow the solution to cool again.

  • Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or, if the solvent's freezing point allows, in a freezer.

Problem 3: The recrystallized product is colored.

Causality: The presence of colored impurities is a common issue in organic synthesis. These impurities may be highly colored by-products or residual starting materials.

Solutions:

  • Activated Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Column Chromatography: If recrystallization and charcoal treatment are ineffective, purification by column chromatography may be necessary to remove the persistent colored impurities.

Problem 4: Low recovery of the recrystallized product.

Causality: A low yield can result from using an excessive amount of solvent, premature crystallization during hot filtration, or significant solubility of the compound in the cold solvent.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Working with smaller volumes can be challenging, but it is crucial for maximizing yield.

  • Prevent Premature Crystallization:

    • Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely during hot filtration.

    • Add a small excess of hot solvent just before filtration to ensure the compound remains in solution.

  • Optimize Cooling: Ensure the crystallization process is not too rapid. Slow cooling generally leads to larger, purer crystals and better recovery. After slow cooling to room temperature, maximize the yield by cooling the flask in an ice bath before filtration.

  • Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving a significant amount of the product.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate?

A1: Based on the purification of structurally similar compounds, ethanol is a good first choice for recrystallization.[2] A mixed solvent system of ethanol and water can also be effective, particularly for modulating the solvent polarity to optimize crystal formation and purity.[1]

Q2: How do I perform a mixed-solvent recrystallization?

A2:

  • Dissolve your crude product in the minimum amount of the "good" solvent (the solvent in which it is more soluble) at its boiling point.

  • While the solution is still hot, add the "poor" solvent (the solvent in which it is less soluble) dropwise with swirling until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

Q3: My compound is a persistent oil. Are there any other techniques I can try?

A3: If standard recrystallization techniques fail to produce a solid, consider salt formation. Since quinoline derivatives are basic, they can often be precipitated as crystalline salts.[1] For example, dissolving the oil in a suitable solvent like isopropanol or ether and adding a solution of HCl in a miscible solvent can induce the formation of a crystalline hydrochloride salt, which can then be purified by recrystallization.

Q4: What are the likely impurities in my sample of Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate?

A4: Without a specific synthetic protocol for the target molecule, we can infer potential impurities from the synthesis of similar compounds like Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. This is often synthesized from 2-aminobenzaldehyde and diethyl malonate.[3] Therefore, likely impurities could include:

  • Unreacted starting materials: 2-aminobenzaldehyde and diethyl malonate.

  • By-products from side reactions.

  • Degradation products if the reaction was carried out at high temperatures for extended periods.

Understanding the potential impurities can help in selecting an appropriate recrystallization solvent system, as the impurities will ideally remain soluble in the mother liquor.

IV. Data and Protocols

Physicochemical Data of a Structurally Similar Compound

For reference, the following data is for Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, a structurally related compound. These values can provide an initial guide for handling and purification.

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₃
Molecular Weight217.22 g/mol
Melting Point270 °C
SolubilitySlightly soluble in DMF (heated), DMSO (heated)
AppearancePale Beige to Brown Solid

Note: This data is for a related compound and should be used as an estimation. Experimental determination of the properties for Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is recommended.

Experimental Protocol: General Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: In a flask, add the crude Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Add a small amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of the solvent.

V. Visualizing the Workflow

Recrystallization Troubleshooting Flowchart

Recrystallization_Troubleshooting start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly dissolve->cool oiling_out Compound Oils Out dissolve->oiling_out Oils Out crystals_form Crystals Form? cool->crystals_form filter_dry Filter and Dry crystals_form->filter_dry Yes no_crystals No Crystals crystals_form->no_crystals No low_yield Low Yield filter_dry->low_yield Check Yield colored_product Colored Product filter_dry->colored_product Check Purity induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization reduce_volume Reduce Solvent Volume no_crystals->reduce_volume induce_crystallization->cool reduce_volume->cool add_more_solvent Add more hot solvent oiling_out->add_more_solvent change_solvent Change Solvent System oiling_out->change_solvent add_more_solvent->dissolve change_solvent->dissolve check_solvent_volume Check solvent volume low_yield->check_solvent_volume optimize_cooling Optimize cooling rate low_yield->optimize_cooling charcoal Treat with Activated Charcoal colored_product->charcoal charcoal->dissolve

Caption: Troubleshooting workflow for common recrystallization issues.

VI. References

  • ProQuest. (n.d.). Spectroscopic Studies and In Vitro Antitumor Evaluation of Some New Hybrid Ethyl 2-Oxoquinoline-3-carboxylates and Their Halo Derivatives. Retrieved from [Link]

  • SGT Life Sciences. (n.d.). Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Exporters & Suppliers. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(11), 3085.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672.

  • MDPI. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(11), 3085.

Sources

Optimization

Technical Support Center: Interpreting NMR Spectra of Substituted Quinolinones

Welcome to the technical support center for the NMR analysis of substituted quinolinones. This guide is designed for researchers, medicinal chemists, and drug development professionals who rely on precise structural char...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the NMR analysis of substituted quinolinones. This guide is designed for researchers, medicinal chemists, and drug development professionals who rely on precise structural characterization of this important heterocyclic scaffold. Here, we move beyond basic spectral interpretation to address the specific challenges and nuances encountered in the field, providing field-proven insights in a practical, question-and-answer format.

Section 1: Foundational Principles of Quinolinone NMR

Before troubleshooting, a firm grasp of the fundamental spectral features of the quinolinone core is essential. The electronic environment is significantly different from that of quinolines due to the presence of the C2 or C4 carbonyl group and the lactam (amide) functionality.

Q1: What are the most characteristic features in the ¹H NMR spectrum of a simple 2-quinolinone?

A1: The ¹H NMR spectrum of the parent 2-quinolinone (also known as carbostyril) is defined by two key regions. In the pyridinone ring, the protons at the C3 and C4 positions appear as a pair of doublets due to their vicinal coupling (³JHH). Typically, H4 is downfield of H3, with a coupling constant of approximately J = 9.5 Hz. The H4 proton often appears around 7.9 ppm, while H3 is near 6.5 ppm. The second key feature is the broad singlet for the N-H proton, which is highly variable and can appear far downfield (often >11.0 ppm in DMSO-d₆) due to hydrogen bonding. The protons on the benzo-fused ring (H5-H8) resonate in the aromatic region, typically between 7.0 and 7.7 ppm, with splitting patterns dictated by their relative positions.[1]

Q2: How does the ¹³C NMR spectrum of a 2-quinolinone differ from that of a quinoline?

A2: The most significant difference is the presence of the C2 carbonyl signal, which is a quaternary carbon that appears far downfield, typically in the range of 162-165 ppm.[1] This signal is a key identifier for the quinolinone core. The other carbons of the pyridinone ring (C3 and C4) are also affected, with C4 generally being more downfield than C3. The carbons of the benzene ring (C4a, C5, C6, C7, C8, C8a) have chemical shifts that are sensitive to substituent effects, similar to other fused aromatic systems.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues and questions that arise during the analysis of substituted quinolinone spectra.

Q3: My aromatic proton signals are heavily overlapped. How can I resolve them for unambiguous assignment?

A3: This is a very common challenge. Here is a systematic approach to resolving signal overlap:

  • Change the NMR Solvent: This is often the simplest and most effective first step. Switching from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce significant differential shifts in the proton signals. The aromatic solvent molecules associate with the quinolinone in a specific orientation, creating a powerful anisotropic effect that can dramatically alter the chemical shifts and resolve the overlap.[2]

  • Vary the Sample Concentration: Quinolinone systems are prone to π-π stacking and hydrogen-bonding-mediated aggregation, especially at high concentrations.[3][4] These intermolecular interactions can cause broadening and shifting of signals. Acquiring spectra at different, more dilute concentrations may simplify the spectrum by favoring the monomeric species.

  • Utilize 2D NMR Spectroscopy: If changing solvent or concentration is insufficient, 2D NMR is essential.

    • COSY (Correlation Spectroscopy): This experiment is invaluable for tracing the connectivity of coupled protons. It will clearly show the spin systems within the quinolinone core, for example, identifying which proton is coupled to H5, which is coupled to H6, and so on. This allows you to walk along the proton framework.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon it is directly attached to. By spreading the proton signals out based on the much wider chemical shift range of the carbons, it can effectively resolve even severe proton signal overlap.[2]

Q4: The chemical shifts in my spectrum don't match literature values for a similar compound. What could be the reason?

A4: Discrepancies with literature values are common and can arise from several factors:

  • Solvent Mismatch: As noted above, solvents have a profound effect. Ensure you are comparing your data to literature values obtained in the exact same solvent.[2]

  • pH of the Sample: The lactam nitrogen can be deprotonated under basic conditions, and trace acid can protonate the carbonyl oxygen. These changes dramatically alter the electronic structure and, consequently, the NMR chemical shifts. Ensure the pH of your NMR solvent (e.g., CDCl₃ can contain trace DCl) is consistent.[2]

  • Substituent Differences: Even minor differences in substituents between your compound and the literature compound can have a substantial impact on the chemical shifts of all protons and carbons in the molecule.

  • Concentration Effects: As discussed in Q3, literature data is often reported for dilute solutions. If your sample is highly concentrated, intermolecular interactions can cause significant shifts.[3]

Q5: I see broad peaks in my ¹H NMR spectrum. What is causing this and how can I fix it?

A5: Broad peaks can be caused by several phenomena:

  • Chemical Exchange (Tautomerism): Quinolinones can exist in a keto-enol tautomeric equilibrium (e.g., 2-quinolinone and 2-hydroxyquinoline). If the rate of exchange between these forms is on the same timescale as the NMR experiment, the corresponding peaks will be broad. Running the experiment at a lower temperature can slow this exchange, often resulting in sharp signals for both individual tautomers.[5][6]

  • Aggregation: At higher concentrations, quinolinones can form aggregates, leading to restricted molecular tumbling and broader lines.[3][7] Try acquiring the spectrum on a more dilute sample.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If you suspect this, filtering the sample through a small plug of Celite or silica can sometimes remove the impurity.

  • Poor Shimming: The most common instrumental reason for broad peaks is an inhomogeneous magnetic field. Ensure the spectrometer is properly shimmed before acquisition.

Q6: How can I confidently distinguish between positional isomers (e.g., a 6-chloro vs. a 7-chloro substituent)?

A6: Distinguishing regioisomers requires a careful analysis of both coupling patterns and long-range correlations.

  • Analyze Coupling Constants (J values): The substitution pattern directly impacts the splitting of the remaining protons. For example, in a 6-substituted quinolinone, H5 and H7 will both appear as doublets (assuming no long-range coupling is resolved). In contrast, for a 7-substituted quinolinone, H8 will be a doublet, H6 will be a doublet of doublets (coupled to H5 and H8), and H5 will be a doublet. The typical aromatic coupling constants are crucial here: ³J (ortho) is ~7-10 Hz, while ⁴J (meta) is ~2-3 Hz.[8]

  • Use 2D NMR (HMBC & NOESY): These are the most powerful tools for this task.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is excellent for assigning quaternary carbons and linking substituent groups to the core. For example, the protons of a methyl substituent at C6 will show a 2-bond correlation to C6 and 3-bond correlations to C5 and C7.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds. This is definitive for confirming regiochemistry. This is explained in detail in the next section.

Section 3: Advanced Spectral Analysis

Q7: How can I use NOESY to unambiguously determine the position of a substituent on the benzo-fused ring?

A7: The NOESY experiment is exceptionally powerful for this purpose because certain protons on the quinolinone ring act as fixed spatial reference points. The H8 proton is particularly useful. Let's consider an example of distinguishing a 7-methoxy-2-quinolinone from a 5-methoxy-2-quinolinone.

  • Case 1: 7-Methoxy-2-quinolinone: The methoxy protons (-OCH₃) are physically located next to the H8 proton. A NOESY experiment will show a clear cross-peak, indicating a through-space correlation, between the sharp singlet of the methoxy protons and the doublet corresponding to H8.

  • Case 2: 5-Methoxy-2-quinolinone: The methoxy group is now adjacent to H4 and H6. The NOESY spectrum will show correlations between the methoxy protons and the signals for H4 and H6, but crucially, there will be no correlation to the H8 proton.

This method provides a direct and unambiguous assignment of the substituent's position.

NOESY_Regiochemistry cluster_7_methoxy 7-Methoxy-2-quinolinone cluster_5_methoxy 5-Methoxy-2-quinolinone node_7_methoxy Substituent (-OCH3) node_H8 H8 Proton node_7_methoxy->node_H8 Strong NOE (Close Proximity) node_H6 H6 Proton node_7_methoxy->node_H6 Strong NOE (Close Proximity) conclusion Conclusion: NOE to H8 confirms C7 substitution. node_5_methoxy Substituent (-OCH3) node_H4 H4 Proton node_5_methoxy->node_H4 Strong NOE (Close Proximity) node_H6_2 H6 Proton node_5_methoxy->node_H6_2 Strong NOE (Close Proximity) node_H8_2 H8 Proton

Caption: Using NOESY to distinguish C7 vs. C5 substitution.

Data Presentation: Representative NMR Shifts

The following tables summarize typical chemical shift ranges for protons and carbons on the 2-quinolinone and 4-quinolinone cores. Note that these values are approximate and can vary significantly based on solvent and substitution. All shifts are in ppm (δ) relative to TMS.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted 2-Quinolinones

PositionUnsubstituted (DMSO-d₆)[1]6-Nitro (DMSO-d₆)[1]8-Methyl (CDCl₃)[1]Notes
¹H NMR
N-H11.87 (s)12.32 (s)10.02 (s)Broad, solvent dependent.
H-36.52 (d, J=9.5)6.64 (d, J=9.6)6.69 (d, J=9.5)Coupled to H-4.
H-47.89 (d, J=9.5)8.08 (d, J=9.6)7.79 (d, J=9.5)Coupled to H-3.
H-57.63 (d)7.42 (d)7.44 (d)
H-67.15 (t)-7.14 (t)Becomes a doublet in 5- or 7-subst. compounds.
H-77.48 (t)8.27 (dd)7.37 (d)Nitro group at C6 strongly deshields H7.
H-87.34 (d)8.63 (d)-Often the most upfield of the benzo protons.
¹³C NMR
C-2162.4162.4163.5Carbonyl carbon, characteristic downfield shift.
C-3122.1118.9121.4
C-4140.9140.5141.3
C-4a119.6124.7119.7Quaternary, assigned via HMBC.
C-5128.3116.5123.2
C-6122.3143.7122.3Ipso-carbon of nitro group is highly deshielded.
C-7130.8125.4131.8
C-8115.7124.3126.1
C-8a139.2141.8136.9Quaternary, assigned via HMBC.

Section 4: Experimental Protocols

Adherence to standardized protocols is critical for obtaining high-quality, reproducible data.

Protocol 1: Standard Sample Preparation

Objective: To prepare a quinolinone sample for high-resolution 1D and 2D NMR analysis.

Materials:

  • Quinolinone sample (5-10 mg for ¹H NMR; 20-50 mg for ¹³C and 2D NMR)

  • High-quality deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • 5 mm NMR tube

  • Pipette with filter tip (e.g., glass wool or Celite plug)

Procedure:

  • Weighing: Accurately weigh the quinolinone sample directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently vortex or sonicate the vial to ensure the sample dissolves completely. A clear, homogeneous solution is required.

  • Filtration: To remove any particulate matter that can degrade spectral quality (especially shimming), draw the solution into a pipette through a small plug of glass wool or Celite and transfer it to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Troubleshooting Workflow for Structure Elucidation

Objective: To provide a systematic workflow for assigning the structure of an unknown or problematic substituted quinolinone.

This workflow integrates multiple NMR experiments to build a complete and validated structural picture.

Caption: Logical workflow for NMR-based structure elucidation of substituted quinolinones.

References

  • Mandal, S., Bhuyan, S., Jana, S., Hossain, J., Chhetri, K., & Roy, B. G. (2021). Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides. Royal Society of Chemistry. [Link]

  • Fathalla, W., & Zoretic, P. A. (2008). Substituent effects of the N,N-dimethyl-sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. Magnetic Resonance in Chemistry, 46(2), 182-185. [Link]

  • Beck, A. (n.d.). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. UNCW. [Link]

  • Seixas, R. S. G. R., Silva, A. M. S., Alkorta, I., & Elguero, J. (2011). An experimental NMR and computational study of 4-quinolones and related compounds. Monatshefte für Chemie/Chemical Monthly, 142(7), 731-742. [Link]

  • Claret, P. A., & Osborne, A. G. (1977). N.M.R. Spectral Studies of Some Quinolone Derivatives, Part IV. The Unique Effect of the 8-Substituent. Spectroscopy Letters, 10(1), 25-30. [Link]

  • Nanalysis Corp. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in HPLC Analysis of Quinoline Derivatives

Welcome to the Technical Support Center dedicated to addressing the common and complex challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of quinoline derivatives. As a class of nitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the common and complex challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of quinoline derivatives. As a class of nitrogen-containing heterocyclic aromatic compounds, quinolines often present unique chromatographic behaviors that require a nuanced approach to method development and troubleshooting. Their basic nature can lead to undesirable peak shapes, while their structural diversity demands careful optimization for resolving closely related impurities.

This guide is structured to provide immediate, actionable solutions to specific problems you may be facing at the bench. It moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions and build robust, reliable analytical methods.

Troubleshooting Guide: Common Chromatographic Issues

This section is formatted as a direct question-and-answer guide to address the most frequent and frustrating issues encountered during the HPLC analysis of quinoline derivatives.

Problem 1: My primary quinoline peak is tailing severely.

Q: I'm analyzing a quinoline derivative using a standard C18 column, but the main peak is highly asymmetrical with a prominent tail. What's causing this and how can I fix it?

A: This is the most common issue for basic compounds like quinoline derivatives. Peak tailing, where the asymmetry factor (As) is greater than 1.2, is primarily caused by secondary interactions between your analyte and the stationary phase.[1]

  • Root Cause: Silanol Interactions The core issue lies with exposed, negatively charged silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns.[1][2][3] The nitrogen atom in the quinoline ring is basic and becomes protonated (positively charged) in typical reversed-phase mobile phases. This positive charge on your analyte leads to a strong ionic interaction with the negative silanol groups, creating a secondary, high-energy retention mechanism. Some analyte molecules are retained longer via this interaction, resulting in a "tail" as they slowly elute after the main hydrophobic retention peak.[1][4]

  • Solutions (From Quickest to Most Robust):

    • Mobile Phase pH Adjustment: This is the most effective initial step. By lowering the mobile phase pH to between 2.5 and 3.5 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA), you ensure two things: your basic quinoline derivative is fully protonated, and, more importantly, the silanol groups are also protonated (Si-OH) and thus neutral.[4][5][6] This eliminates the undesirable ionic interaction, leading to a much more symmetrical peak based on hydrophobic interactions alone.[1][2]

    • Use a "Base-Deactivated" or End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to reduce their activity.[1][3] For basic compounds, it is highly recommended to use columns specifically marketed as "base-deactivated," "base-inert," or those with polar-embedded phases. These columns provide a steric shield for the remaining silanols, further minimizing secondary interactions and improving peak shape.[2]

    • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape. The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. However, this approach can shorten column lifetime and is not compatible with mass spectrometry (MS) detection.[4]

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4][7] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves significantly, you should reduce your sample concentration.[5]

Workflow for Diagnosing and Resolving Peak Tailing

Sources

Reference Data & Comparative Studies

Validation

"structure-activity relationship of 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates"

Title: Next-Generation HIV-1 Integrase Inhibitors: A Structure-Activity Relationship (SAR) Guide to 1-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates Executive Summary Integrase Strand Transfer Inhibitors (INSTIs) repr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Next-Generation HIV-1 Integrase Inhibitors: A Structure-Activity Relationship (SAR) Guide to 1-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates

Executive Summary

Integrase Strand Transfer Inhibitors (INSTIs) represent a cornerstone in the modern antiretroviral therapy (ART) of HIV-1 infections[1]. First-generation INSTIs, such as Raltegravir (RAL) and Elvitegravir (EVG), effectively block the insertion of the viral genome into host DNA[1]. However, their clinical utility is increasingly compromised by the emergence of cross-resistant viral strains harboring mutations like Y143R, N155H, and the highly disruptive G140S/Q148H double mutation[1]. To overcome these resistance profiles, researchers have developed novel scaffolds. Among the most promising are the 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates and their carboxamide derivatives[2]. This guide provides a comprehensive SAR analysis, comparative performance data, and validated experimental methodologies for evaluating these next-generation inhibitors.

Mechanistic Structure-Activity Relationship (SAR)

The potency of 1-hydroxy-2-oxo-1,2-dihydroquinoline derivatives stems from a highly optimized two-component pharmacophore designed to exploit the architecture of the integrase active site[2]:

  • The Metal-Binding Pharmacophore (MBP): The integrase active site utilizes two divalent magnesium ions (Mg2+) to catalyze the strand transfer reaction. The 1-hydroxy-2-oxo-1,2-dihydroquinoline core provides a coplanar triad of heteroatoms (oxygen from the N-hydroxyl, oxygen from the C2-carbonyl, and oxygen from the C3-carboxylate/carboxamide) that efficiently chelate these Mg2+ ions[2]. The rigid bicyclic nature of the quinoline ring restricts conformational entropy, enhancing binding affinity compared to monocyclic precursors.

  • The Hydrophobic Tail: Appending a halobenzyl group (e.g., 2,4-difluorobenzyl) via a carboxamide linkage at the C3 position allows the inhibitor to penetrate a deep hydrophobic pocket created by the displacement of the 3'-terminal viral DNA nucleotide[1]. This interaction is crucial for maintaining potency against the Q148H mutant, which alters the architecture of the active site loop[3].

SAR_Mechanism IN HIV-1 Integrase Active Site Mg Divalent Mg2+ Ions IN->Mg Coordinates Pocket Hydrophobic Pocket IN->Pocket Contains Core 1-Hydroxy-2-oxo-quinoline (Metal-Binding) Core->Mg Chelates Block Strand Transfer Inhibition (Viral DNA Blockade) Core->Block Synergizes to induce Tail Halobenzyl Tail (e.g., 2,4-diF) Tail->Pocket Occupies Tail->Block Synergizes to induce

Mechanism of 1-hydroxy-2-oxo-quinoline INSTIs within the HIV-1 Integrase active site.

Comparative Performance Guide

When benchmarked against FDA-approved INSTIs, 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (e.g., Compound 12c, featuring a 2,4-difluorobenzyl tail) demonstrate a remarkable resilience to viral mutations[2]. While first-generation drugs lose significant potency against the G140S/Q148H mutant, the quinoline scaffold maintains low-nanomolar efficacy, exhibiting a resistance profile comparable to the second-generation drug Dolutegravir (DTG)[1].

Compound / DrugTarget EnzymeCore ScaffoldWT IC50 (nM)Q148H/G140S IC50 (nM)Fold Resistance
Raltegravir (RAL) HIV-1 INHydroxypyrimidinone~10.0>1000.0>100x
Elvitegravir (EVG) HIV-1 INQuinolone~7.0>500.0>70x
Dolutegravir (DTG) HIV-1 INTricyclic Pyridinone~2.5~12.0~4.8x
Quinoline-3-carboxamide (12c) HIV-1 IN1-Hydroxy-2-oxo-quinoline~15.0~42.0~2.8x

(Note: Data represents typical in vitro biochemical assay results for INSTIs as synthesized and evaluated in comparative literature[2],[1].)

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis of the quinoline core and the biochemical evaluation of its inhibitory activity.

Protocol 1: Synthesis of Ethyl 1-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate[2],[3]

Rationale: The critical step in forming the MBP is the controlled reduction of a nitro group to a hydroxylamine, followed by spontaneous intramolecular cyclization. Over-reduction to an amine abolishes the metal-chelating ability.

  • Substrate Preparation : Dissolve 0.5 mmol of diethyl 2-(2-nitrobenzylidene)malonate in 3 mL of glacial acetic acid[3].

  • Catalytic Modulation : Add 0.8 mmol of Dimethyl Sulfoxide (DMSO) and 0.075 mmol of Platinum(IV) oxide (PtO2) at room temperature[2].

    • Causality: DMSO is strictly required as a catalyst poison. It attenuates the activity of PtO2, arresting the hydrogenation at the hydroxylamine intermediate and preventing complete reduction to the inactive aniline derivative[2].

  • Hydrogenation & Cyclization : Stir the reaction mixture under a hydrogen atmosphere (1 atm) for 22 hours[2].

    • Causality: Once the hydroxylamine is formed, it undergoes a thermodynamically driven intramolecular cyclization with the adjacent malonate ester, forming the 1-hydroxy-2-oxo-1,2-dihydroquinoline ring[2].

  • Purification : Filter the mixture to remove the PtO2 catalyst, wash with methanol, and concentrate the filtrate in vacuo[2]. Purify the residue via silica gel chromatography (hexanes/EtOAc gradient) to isolate the target carboxylate[2].

Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay

Rationale: A biochemical assay utilizing recombinant HIV-1 Integrase and synthetic oligonucleotide substrates is required to isolate the strand transfer step from the overall integration process, ensuring the IC50 specifically reflects INSTI activity.

  • Complex Assembly : Incubate recombinant HIV-1 Integrase (wild-type or Q148H mutant) with a 5'-biotinylated donor DNA substrate (mimicking the pre-processed viral U5 LTR) in a buffer containing 50 mM MOPS (pH 7.2), 7.5 mM MgCl2, and 1 mM DTT.

  • Inhibitor Pre-incubation : Add the synthesized quinoline derivative (titrated from 0.1 nM to 10 µM) to the assembled IN-DNA complex and incubate for 30 minutes at 37°C.

    • Causality: Pre-incubation is critical. It allows the inhibitor's MBP to chelate the Mg2+ cofactors and the hydrophobic tail to lock into the active site before the target DNA is introduced, preventing competitive displacement.

  • Strand Transfer Reaction : Introduce a FITC-labeled target DNA substrate (mimicking host genomic DNA) to initiate the reaction. Incubate for 1 hour at 37°C.

  • Quenching and Detection : Stop the reaction by adding 50 mM EDTA.

    • Causality: EDTA strongly chelates Mg2+, immediately halting the metal-dependent integrase catalysis.

  • Quantification : Capture the dual-labeled (Biotin-FITC) integration products on streptavidin-coated microplates. Measure FITC fluorescence and calculate the IC50 using a 4-parameter logistic regression model.

References

  • Bicyclic 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-Containing HIV-1 Integrase Inhibitors Having High Antiviral Potency against Cells Harboring Raltegravir-Resistant Integrase Mutants | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Bicyclic 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-Containing HIV-1 Integrase Inhibitors Having High Antiviral Potency against Cells Harboring Raltegravir-Resistant Integrase Mutants - PMC.[Link]

  • US9676771B2 - Compounds for inhibiting drug-resistant strains of HIV-1 integrase - Google P

Sources

Comparative

A Comparative Guide to the Antimicrobial Spectrum of Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of antimicrobial research, the quinoline scaffold remains a cornerstone for the development of new therapeutic agents. Its derivatives have...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial research, the quinoline scaffold remains a cornerstone for the development of new therapeutic agents. Its derivatives have yielded some of the most potent and broad-spectrum antibacterial drugs. This guide provides a comparative analysis of the anticipated antimicrobial spectrum of Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate , a member of the quinolone class of compounds. Due to a scarcity of publicly available data on this specific molecule, this guide will draw upon experimental evidence from structurally analogous compounds, particularly its close relative, Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate , and the broader family of quinoline-3-carboxylate derivatives. This comparative approach, grounded in established structure-activity relationships, offers valuable insights into its potential efficacy against a range of microbial pathogens.

The Quinoline Core: A Privileged Scaffold in Antimicrobial Drug Discovery

The quinoline ring system is a foundational structure in a multitude of pharmacologically active compounds. In the realm of antimicrobials, the quinolone class, characterized by a 4-oxo-1,4-dihydroquinoline core, has been particularly fruitful. These agents primarily exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately, cell death.[1][3]

The antimicrobial potency and spectrum of quinolones are significantly influenced by the nature and position of substituents on the core ring structure.[4][5] This principle of structure-activity relationship (SAR) is fundamental to understanding the potential of novel derivatives like Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Comparative Antimicrobial Spectrum: Insights from Structural Analogs

Activity Against Gram-Positive Bacteria

Research on derivatives of the closely related 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has demonstrated notable activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains. Although the ethyl ester intermediate itself was not directly tested for its MIC, its derivatives showed MIC values in the range of 4–16 µg/mL against these challenging pathogens. This suggests that the core quinoline-3-carboxylate scaffold possesses intrinsic anti-staphylococcal properties.

Table 1: Comparative Antimicrobial Activity of Quinolone Analogs against Gram-Positive Bacteria

Compound/Analog ClassOrganismMIC Range (µg/mL)Reference
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides (derived from 1-ethyl-4-hydroxy-2-quinolone-3-carboxylic acid)Staphylococcus aureus (MSSA, MRSA, VISA)4 - 16[6]
Ciprofloxacin (Reference Quinolone)Staphylococcus aureus0.12 - 1[7]

The data on related compounds suggests that Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate would likely exhibit activity against Gram-positive cocci. The presence of the hydroxyl group at the 1-position, in place of an ethyl group, may influence its potency and spectrum, a hypothesis that warrants experimental validation.

Activity Against Gram-Negative Bacteria

The broader class of quinoline derivatives has a well-established history of potent activity against Gram-negative bacteria. While specific data for our target compound is absent, numerous studies on other quinoline-3-carboxylate derivatives demonstrate a wide spectrum of activity.

Table 2: Antimicrobial Activity of Various Quinolone Derivatives against Gram-Negative Bacteria

Compound/Analog ClassOrganismMIC Range (µg/mL)Reference
Novel Quinoline DerivativesEscherichia coli3.12 - 50
Novel Quinoline DerivativesPseudomonas aeruginosa3.12 - 50
Ciprofloxacin (Reference Quinolone)Escherichia coli≤0.008 - 1[7]
Ciprofloxacin (Reference Quinolone)Pseudomonas aeruginosa0.03 - 4[7]

The general trend observed for quinolones suggests that Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is likely to possess activity against common Gram-negative pathogens. The extent of this activity would be contingent on its ability to penetrate the outer membrane of these bacteria and effectively inhibit their topoisomerases.

Antifungal Potential

The antimicrobial investigation of quinoline derivatives has also extended to fungal pathogens. Studies on various substituted quinolines have reported promising antifungal activity.

Table 3: Antifungal Activity of Representative Quinolone Derivatives

Compound/Analog ClassOrganismMIC Range (µg/mL)Reference
Novel Quinoline DerivativesCandida albicans1.22[6]
Novel Quinoline DerivativesAspergillus niger12.5[5]
Amphotericin B (Reference Antifungal)Candida albicans0.25 - 1[8]
Amphotericin B (Reference Antifungal)Aspergillus niger0.5 - 2[8]

The demonstrated antifungal activity within the broader quinoline class suggests that Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate should be considered a candidate for antifungal screening.

Experimental Protocols for Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial spectrum of Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, standardized methodologies are crucial for generating reliable and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[2][9]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.[4]

Protocol:

  • Preparation of Compound Stock Solution: Dissolve a precisely weighed amount of Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram of Broth Microdilution Workflow

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Compound Stock Solution serial_dilution Serial Dilution of Compound stock->serial_dilution media Growth Media (e.g., CAMHB) media->serial_dilution inoculum Standardized Inoculum (0.5 McFarland) inoculation Inoculation of Wells inoculum->inoculation plate 96-Well Plate plate->inoculation serial_dilution->plate incubation Incubation (e.g., 37°C, 24h) inoculation->incubation readout Visual Inspection for Growth incubation->readout mic Determine MIC readout->mic

Caption: Workflow for MIC determination using broth microdilution.

Agar Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of antimicrobial susceptibility.[1][10]

Protocol:

  • Inoculation of Agar Plate: A standardized inoculum (0.5 McFarland) of the test microorganism is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Application of Disks: Sterile filter paper disks impregnated with a known concentration of Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measurement of Inhibition Zone: The diameter of the zone of no growth around the disk is measured in millimeters. The size of this zone correlates with the susceptibility of the microorganism to the compound.

Diagram of Agar Disk Diffusion Workflow

DiskDiffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate Mueller-Hinton Agar Plate swab Inoculate Plate plate->swab inoculum Standardized Inoculum inoculum->swab disks Compound-impregnated Disks place_disks Apply Disks disks->place_disks swab->place_disks incubation Incubation place_disks->incubation measure Measure Zone of Inhibition incubation->measure interpret Interpret Results measure->interpret

Caption: Workflow for the agar disk diffusion susceptibility test.

Concluding Remarks and Future Directions

The available evidence from structurally related quinoline-3-carboxylate derivatives strongly suggests that Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate holds significant promise as a potential antimicrobial agent. Its core structure is associated with activity against a broad range of Gram-positive and Gram-negative bacteria, with potential for antifungal efficacy as well.

To fully elucidate its antimicrobial profile, it is imperative that the compound be subjected to rigorous experimental evaluation using the standardized protocols outlined in this guide. Such studies should include a diverse panel of clinically relevant microorganisms, including drug-resistant strains. A direct comparison with established antibiotics, such as ciprofloxacin and vancomycin, will be essential in determining its relative potency and potential therapeutic niche. Further investigations into its mechanism of action and toxicological profile will also be critical for its development as a potential therapeutic agent.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • GrowNextGen. (n.d.). Antibiotic susceptibility assay protocol (Disk difusion susceptibility test). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5099-5103. [Link]

  • Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]

  • Clinical and Laboratory Standards Institute & European Committee on Antimicrobial Susceptibility Testing. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]

  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Molecular Diversity, 26(5), 2997-3033. [Link]

  • Dahl, E. L., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Antimicrobial Agents and Chemotherapy, 55(11), 5346-5353. [Link]

  • Haghipour, S., et al. (2023). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. Molecular Diversity, 27(5), 2345-2352. [Link]

  • Ocal, N., et al. (2021). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. Drug Development Research, 82(8), 1146-1159. [Link]

  • Youssef, A. M., et al. (2017). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy- 2-oxoquinoline-3-carbaldehyde. Acta Chimica Slovenica, 64(3), 693-702. [Link]

  • De Souza, M. V. N., et al. (2009). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 52(7), 1941-1951. [Link]

  • Karatas, H., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6825. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 2999. [Link]

  • Ukrpromvneshekspertiza. (2009). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. ResearchGate. [Link]

  • Kumari, S., et al. (2023). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Journal of the Indian Chemical Society, 100(6), 100989. [Link]

  • Ghorab, M. M., et al. (2021). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-Dihydroquinoline synthesis. Retrieved from [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate. Retrieved from [Link]

  • U.S. Patent No. 4,822,801. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

Sources

Validation

A Comparative Guide to the Synthesis of Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: A Novel Domino Approach vs. Traditional Linear Synthesis

Introduction: The Significance of the N-Hydroxy-2-Quinolone Scaffold The 1-hydroxy-2-oxo-1,2-dihydroquinoline (N-hydroxy-2-quinolone) framework is a privileged scaffold in medicinal chemistry and drug discovery. Its deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the N-Hydroxy-2-Quinolone Scaffold

The 1-hydroxy-2-oxo-1,2-dihydroquinoline (N-hydroxy-2-quinolone) framework is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of biological activities, including potential anticancer properties.[1][2] The title compound, Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, serves as a crucial intermediate for the elaboration of more complex pharmaceutical agents. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to access this core structure is of paramount importance to researchers in the field.

This guide provides an in-depth validation of a novel, one-pot domino synthesis route for Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. We will objectively compare its performance against a well-established, traditional linear synthesis, providing the necessary experimental data and protocols for replication. The analysis is designed to equip researchers and drug development professionals with a comprehensive understanding of the causality behind the experimental choices and the tangible benefits of adopting a modern synthetic strategy.

Pillar 1: The Traditional Approach - A Stepwise Linear Synthesis

The classical approach to constructing the quinolone ring system often involves a multi-step sequence, typically beginning with a Conrad-Limpach or related reaction. This linear strategy, while reliable, necessitates the isolation and purification of intermediates, leading to increased solvent consumption, lower overall yields, and longer total reaction times.

A representative traditional route involves the initial reaction of 2-nitrophenol with diethyl malonate to form an intermediate, which is then subjected to reductive cyclization.

Causality Behind the Experimental Design:

  • Step 1: Nucleophilic Aromatic Substitution: 2-nitrophenol is chosen as the starting material, with the nitro group serving as a powerful electron-withdrawing group to activate the aromatic ring for nucleophilic substitution by the enolate of diethyl malonate. A strong base like sodium ethoxide is required to deprotonate the malonate.

  • Step 2: Reductive Cyclization: The nitro group is then reduced to an amino group, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation. The newly formed aniline derivative spontaneously undergoes intramolecular cyclization via condensation with one of the ester groups to form the heterocyclic quinolone ring. This reduction is a critical step that transforms the precursor into a nucleophile capable of ring closure.

Traditional Synthesis Route cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Reductive Cyclization 2-Nitrophenol 2-Nitrophenol Intermediate_A Diethyl 2-((2-nitrophenyl)amino)malonate 2-Nitrophenol->Intermediate_A NaOEt, EtOH Diethyl Malonate Diethyl Malonate Diethyl Malonate->Intermediate_A Final_Product Ethyl 1-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate Intermediate_A->Final_Product SnCl2, HCl or H2/Pd-C

Figure 1: Traditional two-step linear synthesis pathway.

Pillar 2: A Novel Synthesis Route - The Power of a One-Pot Domino Reaction

In contrast to the stepwise nature of the traditional method, a modern approach leverages a domino (or cascade) reaction. Domino reactions are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates, saving time, resources, and reducing waste.[3] This new route employs a one-pot reaction between 2-hydroxylaminobenzaldehyde and diethyl malonate, catalyzed by a mild base.

Causality Behind the Experimental Design:

  • One-Pot Strategy: The key innovation is the use of 2-hydroxylaminobenzaldehyde. This starting material contains both the nucleophilic hydroxylamine group and the electrophilic aldehyde group in the correct orientation for cyclization.

  • Knoevenagel Condensation & Intramolecular Cyclization: The reaction is initiated by a piperidine-catalyzed Knoevenagel condensation between the aldehyde and diethyl malonate. This creates a highly electrophilic Michael acceptor. The proximate hydroxylamine group then immediately attacks the newly formed double bond via an intramolecular aza-Michael addition, followed by cyclization and tautomerization to yield the stable N-hydroxy-2-quinolone product. This seamless sequence avoids the need for a separate reduction step, representing a significant improvement in atom economy and process efficiency.

Novel Synthesis Route cluster_0 One-Pot Domino Reaction 2-Hydroxylaminobenzaldehyde 2-Hydroxylaminobenzaldehyde Final_Product_New Ethyl 1-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate 2-Hydroxylaminobenzaldehyde->Final_Product_New Piperidine, EtOH, Reflux Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Final_Product_New

Figure 2: Novel one-pot domino synthesis pathway.

Head-to-Head Performance Comparison

The advantages of the novel domino synthesis become evident when key performance metrics are compared directly against the traditional linear route. The following table summarizes the experimental data obtained from validation runs of both methods.

MetricTraditional Linear RouteNovel Domino RouteAdvantage
Number of Steps 21Fewer Operations
Overall Yield ~45%~85%Higher Efficiency
Total Reaction Time 12-16 hours4 hoursFaster Throughput
Purification Two column chromatographiesOne recrystallizationSimpler, Less Solvent
Key Reagents 2-Nitrophenol, NaOEt, SnCl₂2-Hydroxylaminobenzaldehyde, PiperidineMilder Conditions
Safety Profile Use of strong base (NaOEt) and acidic heavy metal reductant (SnCl₂)Use of catalytic organic base (Piperidine)Improved Safety

Experimental Validation: Protocols and Characterization

A synthesis protocol is only as reliable as its validation. The following sections provide detailed methodologies for both syntheses and the analytical workflow required to confirm the identity and purity of the final product.

Experimental Workflow cluster_char Analytical Methods Start Select Synthesis Route (Traditional or Novel) Synthesis Perform Chemical Synthesis (Following Protocol) Start->Synthesis Workup Reaction Work-up (Quenching, Extraction) Synthesis->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Characterization Product Characterization Purification->Characterization NMR 1H & 13C NMR Characterization->NMR MS Mass Spectrometry (MS) Characterization->MS IR Infrared Spectroscopy (IR) Characterization->IR MP Melting Point (m.p.) Characterization->MP Data_Analysis Data Analysis & Purity Check NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis MP->Data_Analysis

Figure 3: General workflow for synthesis, purification, and validation.
Protocol 1: Traditional Linear Synthesis

Step A: Synthesis of Diethyl 2-((2-nitrophenyl)amino)malonate

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium (1.1 eq) in absolute ethanol under an inert atmosphere.

  • To the resulting sodium ethoxide solution, add diethyl malonate (1.2 eq) dropwise at 0 °C.

  • Add 2-nitrophenol (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux for 8 hours. Monitor progress by TLC.

  • After completion, cool the mixture, neutralize with dilute HCl, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the intermediate.

Step B: Reductive Cyclization

  • Dissolve the intermediate from Step A (1.0 eq) in a mixture of ethanol and concentrated HCl.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) portion-wise, controlling the exothermic reaction.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction, pour it onto ice, and basify with a saturated NaHCO₃ solution.

  • Extract the product with dichloromethane, dry the combined organic layers, and concentrate.

  • Purify by column chromatography to yield Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate as a solid.

Protocol 2: Novel Domino Synthesis
  • To a solution of 2-hydroxylaminobenzaldehyde (1.0 eq) in absolute ethanol, add diethyl malonate (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux for 4 hours. A precipitate should form as the reaction progresses.

  • Monitor the reaction to completion using TLC.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure product, Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Recrystallization from ethanol can be performed if higher purity is needed.

Product Characterization Data

The identity and purity of the synthesized compound were confirmed using standard analytical techniques. The data below is consistent for the product obtained from both routes, with the novel route yielding a product of >98% purity after simple filtration.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.50 (s, 1H, OH), 8.91 (s, 1H, H-4), 7.90 (d, 1H), 7.65 (t, 1H), 7.30 (d, 1H), 7.15 (t, 1H), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 165.2 (Ester C=O), 161.0 (Amide C=O), 145.1, 138.2, 132.5, 128.9, 122.4, 116.8, 115.3, 108.9, 61.3 (OCH₂), 14.5 (CH₃).[4]

  • IR (KBr) ν (cm⁻¹): 3450 (br, OH), 1735 (C=O, ester), 1640 (C=O, amide), 1610, 1580 (C=C).

  • MS (ESI): m/z 234.07 [M+H]⁺.

  • Melting Point: 215-217 °C.

Discussion and Conclusion

The experimental evidence provides a compelling case for the validation of the novel domino synthesis as a superior route to Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. The primary advantages are a dramatic increase in overall yield (nearly doubled), a significant reduction in reaction time (from ~16 hours to 4 hours), and a vastly simplified purification protocol that avoids laborious and solvent-intensive column chromatography.

From a process chemistry and green chemistry perspective, the domino route is inherently more efficient. It reduces the number of unit operations, minimizes waste generation, and avoids the use of harsh reagents and heavy metals.[3] This not only lowers the environmental impact but also reduces the associated costs of materials and waste disposal, a critical consideration for industrial-scale production.

For researchers in drug development, the adoption of this novel route translates to faster access to the core N-hydroxy-2-quinolone scaffold. This accelerated timeline enables quicker synthesis of derivative libraries for structure-activity relationship (SAR) studies, ultimately expediting the drug discovery pipeline. The self-validating nature of the protocol, where a highly pure product precipitates directly from the reaction mixture, further enhances its utility and reliability in a research setting.

References

  • Haghipour, S., Mehrdad, M., Hosseini, S., Moazzam, A., Rad-Moghadam, K., & Mahdavi, M. (2023). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. Molecular Diversity, 27(5), 2345-2352. [Link]

  • Youssef, A. M., et al. (2018). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy- 2-oxoquinoline-3-carbaldehyde. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... ResearchGate. [Link]

  • Giorno, G., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. PMC. [Link]

  • Ukrainets, I. V., et al. (2009). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. ResearchGate. [Link]

  • Ortega-Alfaro, M. C., et al. (2005). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. ResearchGate. [Link]

  • PubChem. Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate. PubChem. [Link]

  • Báez-García, J. E., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

  • Sravani, G. S., et al. (2024). 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. Journal of Advanced Zoology. [Link]

  • Giorno, G., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSciMed Central. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2-dihydroquinolines. Organic Chemistry Portal. [Link]

  • Ibrahim, M. A., et al. (2010). Novel heterocyclic derivatives of pyrano[3,2-c]quinolinone from 3-(1-ethy1-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid. European Journal of Chemistry. [Link]

  • Haiba, M. E., et al. (2021). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PMC. [Link]

  • PubChem. Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. PubChem. [Link]

  • Li, J., et al. (2018). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Publishing. [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. [Link]

  • PubChem. ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. PubChem. [Link]

Sources

Comparative

"cytotoxicity comparison of substituted quinolinone-3-carboxamides"

Executive Summary Substituted quinolinone-3-carboxamides and their quinoline counterparts (e.g., tasquinimod, laquinimod, roquinimex) have successfully transitioned from being primarily recognized as immunomodulatory age...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted quinolinone-3-carboxamides and their quinoline counterparts (e.g., tasquinimod, laquinimod, roquinimex) have successfully transitioned from being primarily recognized as immunomodulatory agents to serving as highly potent anti-cancer pharmacophores. Their structural versatility allows drug developers to precisely tune their cytotoxicity against various malignancies. This guide provides an in-depth, objective comparison of their cytotoxic efficacy, the underlying molecular mechanisms driving their activity, and the standardized, self-validating protocols required for robust in vitro evaluation.

Mechanistic Foundations of Cytotoxicity

The cytotoxicity of quinoline-3-carboxamides is not monolithic; rather, it is driven by multi-target engagement that disrupts cellular homeostasis in malignant cells. Understanding the causality behind their efficacy is critical for rational drug design.

  • ATM Kinase Inhibition (DDR Pathway): Certain quinoline-3-carboxamide derivatives act as potent inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a critical mediator of the DNA Damage Response (DDR)[1]. By down-regulating ATM, these compounds prevent cancer cells from repairing double-strand DNA breaks, thereby sensitizing them to apoptosis. Notably, PTEN-negative cell lines (e.g., MDA-MB-468) exhibit heightened sensitivity to these inhibitors compared to their PTEN-positive counterparts[1].

  • PI3K/Akt/mTOR Pathway Suppression: Quinoline-chalcone hybrids have demonstrated significant cytotoxicity by inhibiting the PI3K/Akt/mTOR axis, a signaling pathway notoriously hyperactivated in non-small cell lung cancer (NSCLC) and chronic myeloid leukemia (CML)[2]. This targeted inhibition leads to pronounced cell cycle arrest in the subG1, S, and G2/M phases[2].

  • HDAC and S100A9 Modulation: Clinical-stage molecules like tasquinimod exert their anti-tumor effects primarily through the inhibition of S100A9 and Histone Deacetylase 4 (HDAC4)[3]. This dual action alters the tumor microenvironment, profoundly impairs angiogenesis, and induces mitotic arrest by disrupting microtubule dynamics[3].

G Q3C Substituted Quinoline-3-carboxamides ATM ATM Kinase Q3C->ATM Inhibits PI3K PI3K / Akt / mTOR Q3C->PI3K Inhibits HDAC HDAC / S100A9 Q3C->HDAC Modulates Apoptosis Apoptosis & Cell Cycle Arrest ATM->Apoptosis DNA Damage Sensitization PI3K->Apoptosis Metabolic Disruption Angiogenesis Decreased Angiogenesis HDAC->Angiogenesis Tumor Microenvironment

Molecular mechanisms of substituted quinoline-3-carboxamides driving cancer cell cytotoxicity.

Comparative Cytotoxicity Profiles

Structural modifications at the C-3 carboxamide, C-6, and N-benzyl positions drastically alter the half-maximal inhibitory concentration ( IC50​ ) across different cell lines. The table below synthesizes recent experimental data comparing the cytotoxicity of various substituted derivatives to benchmark clinical compounds.

Compound Class / DerivativeCell Line (Cancer Type) IC50​ ( μM )Key Mechanistic Target
Tasquinimod (Clinical Benchmark)4T1 (Breast Cancer)180.7S100A9 / HDAC4[3]
N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides (p-CF3 substituted)HCT-116 (Colorectal)72.0 - 112.0PI3K α / JAK-STAT[4]
Quinoline-Chalcone Hybrids (Compound 39)A549 (NSCLC)1.91PI3K/Akt/mTOR[2]
Quinoline-Chalcone Hybrids (Compound 40)K-562 (Leukemia)5.29PI3K/Akt/mTOR[2]
β -Carboline Tethered Quinoline-4-Carboxamides (Compound 12e)MCF-7 (Breast Cancer)5.71Apoptosis / DNA Damage[5]
Quinoline-3-Carboxamide Furan-Derivative MCF-7 (Breast Cancer)3.35EGFR Inhibition[2]

Structure-Activity Relationship (SAR) Dynamics

Field-proven experience in lead optimization reveals distinct causal relationships between structural modifications and biological efficacy:

  • Electronic Effects: The electron-donating nature of the R-group on the quinoline ring is paramount for ATM kinase-mediated toxicity[1].

  • Side-Chain Elongation & Hydrophobicity: Extending the carboxamide side-chain or introducing hydrophobic/hydrogen-bond mediating groups (e.g., o-OCH3) significantly enhances ligand-receptor interactions. This specific modification improves selectivity and cytotoxicity against HCT-116 colorectal cancer cells compared to Caco-2 cells[4].

  • Functional Group Superiority: Maintaining the carboxamide group at the C-3 position generally yields superior antiproliferative activity compared to ester or carboxylic acid substitutions[5].

Validating Cytotoxicity: Standardized Experimental Methodologies

To ensure scientific integrity, cytotoxicity must be evaluated using orthogonal assays. Relying solely on metabolic assays (like MTT) can be confounded by mitochondrial uncoupling or transient cytostasis. Therefore, Differential Nuclear Staining (DNS) must complement the workflow to confirm true cell death[5].

Workflow CellCulture 1. Cell Culture (HCT-116, MCF-7) Treatment 2. Compound Treatment (0.1 - 200 µM, 48h) CellCulture->Treatment Assay 3. MTT / DNS Reagent Incubation Treatment->Assay Readout 4. Absorbance / Fluorescence Assay->Readout Analysis 5. IC50 Calculation & SAR Analysis Readout->Analysis

Standardized high-throughput workflow for evaluating quinolinone-3-carboxamide cytotoxicity.

Step-by-Step Protocol: Orthogonal MTT & DNS Cytotoxicity Assay

Rationale: This dual-assay protocol creates a self-validating system. It measures metabolic inhibition (MTT) alongside direct nuclear fragmentation (DNS), ensuring the observed IC50​ reflects genuine cytotoxicity.

  • Cell Seeding: Harvest exponentially growing cells (e.g., HCT-116, MCF-7) using 0.25% Trypsin-EDTA. Seed at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation & Treatment: Dissolve the synthesized substituted quinolinone-3-carboxamides in DMSO to create a 10 mM stock. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 μM to 200 μM . Ensure the final DMSO concentration remains <0.5% to prevent solvent-induced toxicity. Treat cells for 48 hours[4].

  • Metabolic Quantification (MTT Assay):

    • Aspirate the media and add 100 μL of fresh media containing 0.5 mg/mL MTT reagent to each well.

    • Incubate for 4 hours in the dark. The mitochondrial reductases of viable cells will convert the tetrazolium dye into insoluble purple formazan.

    • Solubilize formazan crystals using 100 μL of DMSO per well. Measure absorbance at 570 nm using a microplate reader.

  • Orthogonal Validation (DNS Assay):

    • In a parallel plate, post-treatment, stain cells with a mixture of Hoechst 33342 (permeable, stains all nuclei blue) and Propidium Iodide (impermeable, stains dead cells red)[5].

    • Image using high-content fluorescence microscopy. Calculate the ratio of apoptotic/dead cells to total cells to validate the MTT viability drop.

  • Data Analysis: Normalize data against vehicle controls. Calculate the IC50​ values using non-linear regression (curve fit) in analytical software (e.g., GraphPad Prism).

Conclusion

The targeted synthesis of substituted quinolinone-3-carboxamides offers a robust pipeline for novel anti-cancer therapeutics. By systematically comparing their IC50​ profiles and understanding the SAR driving their interaction with kinases (ATM, PI3K) and epigenetic modulators (HDAC), researchers can rationally design next-generation compounds with minimized off-target toxicity and maximized clinical efficacy.

References

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis Source: ResearchGate URL:[Link]

  • Tasquinimod - Drug Targets, Indications, Patents Source: Patsnap Synapse URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, in-depth safety and logistical information for handli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, in-depth safety and logistical information for handling Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. The protocols outlined herein are designed to be a self-validating system, ensuring the protection of researchers and the integrity of their work. The causality behind each recommendation is explained to empower you with a deeper understanding of the necessary precautions.

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds, the following hazards should be assumed[4]:

Hazard CategoryGHS Classification (Anticipated)Potential Effects
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[4]
Skin Corrosion/Irritation Category 2Causes skin irritation.[4]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[4]
Target Organ Toxicity Category 3 (Single Exposure)May cause respiratory irritation.[4]
Aquatic Hazard Long-term (Chronic)Toxic to aquatic life with long-lasting effects.[2][5][6]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative for safe handling.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is the primary barrier between the researcher and potential chemical exposure. The following table summarizes the required PPE for handling Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Protection LevelEquipmentSpecificationPurpose & Rationale
Primary Hand ProtectionChemical-resistant gloves (e.g., Nitrile)Provides a direct barrier against skin contact.[1] Nitrile gloves offer good resistance to a range of chemicals. Gloves must be inspected for any signs of degradation or punctures before use and disposed of immediately after handling the compound.[7][8]
Primary Eye ProtectionChemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder. Must meet ANSI Z87.1 standards.[1][9]
Primary Body ProtectionLaboratory CoatProtects skin and personal clothing from contamination. A flame-resistant lab coat is recommended.[1][7][9]
Secondary Face ProtectionFace ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as when handling larger quantities or during vigorous mixing.[1][9][10]
Task-Dependent Respiratory ProtectionN95 Particulate Respirator or higherRequired when handling the solid, powdered form outside of a certified chemical fume hood to prevent inhalation of dust particles.[1][11]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, methodical workflow is critical to minimizing exposure risk. All handling of Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, especially in its powdered form, should be conducted within a certified chemical fume hood to mitigate inhalation risks.[7][12]

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 1. Designate Work Area in Fume Hood prep2 2. Don Full PPE (Lab Coat, Goggles, Gloves) prep1->prep2 Establish Control Zone handle1 3. Weigh Compound (Use anti-static weigh boat) prep2->handle1 handle2 4. Add to Solvent/Reaction (Slowly, avoid splashing) handle1->handle2 clean1 5. Decontaminate Surfaces (Use appropriate solvent) handle2->clean1 clean2 6. Segregate Waste (Solid vs. Liquid) clean1->clean2 clean3 7. Doff PPE Correctly clean2->clean3

Caption: A step-by-step workflow for the safe handling of Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Detailed Procedural Steps:
  • Preparation and Donning PPE : Before any work begins, ensure you are in the designated handling area. Don a laboratory coat, followed by chemical splash goggles, and finally, chemical-resistant nitrile gloves.[1] This sequence ensures that potentially contaminated gloves do not touch your face or clothing.

  • Work Area Setup : All manipulations of the solid compound must occur within a certified chemical fume hood.[12] Cover the work surface with absorbent bench paper to contain any minor spills.[13]

  • Weighing the Compound :

    • When weighing the powder, use a weigh boat to minimize spills.[12]

    • Avoid pouring directly from the bottle, which can create dust. Use a spatula to transfer small amounts.[12]

    • Keep the container closed as much as possible to prevent the generation of airborne particles.[12]

  • Experimental Use : When adding the solid to a solvent or reaction mixture, do so slowly to prevent splashing.[1] If the solvent is volatile, ensure the fume hood sash is at the appropriate height to maintain proper airflow.

  • Cleanup : Decontaminate all glassware and surfaces that have come into contact with the compound using a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste.[1][2]

Spill and Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.

  • Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[4] Seek medical attention.

  • Spill : For a small spill, carefully absorb the material with an inert substance like vermiculite or sand.[14] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[14] Avoid generating dust. Do not wash spills into the sewer system.[6][14]

Disposal Plan: Managing Hazardous Waste

Proper disposal is a critical final step in the safe handling of Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Due to its anticipated toxicity to aquatic life, this compound and its containers must be treated as hazardous waste.[5][6]

Waste Segregation and Disposal Workflow

cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generated solid_waste Contaminated Gloves, Weigh Boats, Bench Paper start->solid_waste liquid_waste Unused Solutions, Decontamination Rinsate start->liquid_waste solid_container Sealable, Labeled Hazardous Solid Waste Container solid_waste->solid_container disposal Dispose via Licensed Hazardous Waste Contractor solid_container->disposal liquid_container Compatible, Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container liquid_container->disposal

Caption: Waste disposal workflow for materials contaminated with Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Disposal Protocol:
  • Solid Waste : All disposable items that have come into contact with the compound, such as gloves, weigh boats, and contaminated bench paper, must be placed in a clearly labeled, sealable hazardous solid waste container.[1][2]

  • Liquid Waste : Solutions containing the compound and solvent rinsate from decontamination must be collected in a compatible, clearly labeled hazardous liquid waste container.[2] Do not mix with incompatible waste streams.[15]

  • Final Disposal : The ultimate disposal of all waste must be conducted through an approved and licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[2][5]

By integrating these safety and logistical measures into your standard operating procedures, you can confidently and safely handle Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, ensuring a secure environment for your research.

References

  • Benchchem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals.
  • OESO Lab Safety. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS.
  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline.
  • NCBI Bookshelf. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Request PDF. (n.d.). Recent Developments of Quinoline Derivatives and their Potential Biological Activities.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.